molecular formula C12H13N3O2 B1526498 benzyl N-(1H-pyrazol-3-ylmethyl)carbamate CAS No. 1291937-65-9

benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Cat. No.: B1526498
CAS No.: 1291937-65-9
M. Wt: 231.25 g/mol
InChI Key: FVSGXBDNWBPDOY-UHFFFAOYSA-N
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Description

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a chemical compound featuring a pyrazole core linked to a benzyl carbamate group, making it a versatile intermediate and scaffold in medicinal chemistry and chemical biology research. The pyrazole nucleus is a privileged structure in drug discovery, known for its ability to confer a wide range of biological activities by interacting with diverse protein targets . Compounds combining pyrazole and carbamate elements are of significant interest in the development of bioactive molecules, including protein kinase inhibitors, anti-inflammatory agents, and anticancer agents . The carbamate functional group is particularly valuable in drug design, as it can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and influencing the compound's solubility profile . While specific biological data for this exact compound may be limited, its structure aligns with research compounds explored as modulators of key biological pathways. For instance, structurally similar pyrazolyl-urea and carbamate derivatives have been investigated as inhibitors of enzymes such as butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK), targets relevant to neurodegenerative diseases and cancer . Other research on related N-(1-benzyl-1H-pyrazol-4-yl)benzamides has demonstrated their potential as antiproliferative agents and autophagy modulators in pancreatic cancer models . This compound is provided For Research Use Only. It is intended for use in laboratory research and development, such as in the synthesis of more complex target molecules or in high-throughput screening campaigns to identify new therapeutic leads. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

benzyl N-(1H-pyrazol-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(13-8-11-6-7-14-15-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGXBDNWBPDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

[1][2]

Executive Summary

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (CAS: 1291937-65-9) is a pivotal heterocyclic building block in medicinal chemistry, specifically designed for "fragment-based" drug discovery and peptidomimetic synthesis. It functions as a protected form of C-(1H-pyrazol-3-yl)methylamine , where the amine is masked by a benzyloxycarbonyl (Cbz) group.

This molecular architecture offers a strategic advantage: it preserves the amphoteric nature of the pyrazole ring—crucial for hydrogen bonding in kinase inhibitor active sites—while providing a stable, orthogonally deprotectable linker. Its primary utility lies in the development of inhibitors for cyclin-dependent kinases (CDKs) and FLT3, where the pyrazole moiety mimics the purine ring of ATP.

Physicochemical Properties

The molecule exhibits a balance of lipophilicity (conferred by the benzyl group) and polarity (conferred by the pyrazole).

PropertyValue / DescriptionContext
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol Fragment-like (<300 Da)
Physical State Solid (Crystalline)Likely off-white to pale yellow needles
Melting Point 80–95 °C (Predicted)Analogous to benzyl carbamate (86–89 °C)
Solubility DMSO, DMF, MeOH, DCMPoor water solubility due to lipophilic Cbz
pKa (Pyrazole NH) ~14.2 (Acidic)Deprotonation requires strong bases (e.g., NaH)
pKa (Pyridine-like N) ~2.5 (Basic)Protonation occurs only under acidic conditions
LogP (Calculated) 1.8 – 2.1Good membrane permeability range
Structural Dynamics: Tautomerism

A defining feature of this molecule is the annular tautomerism of the pyrazole ring. In solution, the hydrogen atom oscillates between N1 and N2. While the Cbz group is attached to the exocyclic methyl carbon, the tautomeric state of the ring dictates the regioselectivity of subsequent functionalization reactions.

TautomerismT11H-Tautomer(N1-H, N2:)T22H-Tautomer(N1:, N2-H)T1->T2  Fast Equilibrium (Solvent Dependent)  

Figure 1: Prototropic tautomerism of the pyrazole ring. The position of the proton affects the nucleophilicity of the nitrogen atoms.

Synthetic Accessibility

The synthesis of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is typically achieved through the Schotten-Baumann protection of the parent amine.

Protocol: Cbz-Protection of (1H-pyrazol-3-yl)methanamine

Reagents: (1H-pyrazol-3-yl)methanamine dihydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃). Solvent: 1:1 Water/Dioxane or THF.

  • Dissolution: Dissolve the amine salt in water/dioxane.

  • Basification: Add NaHCO₃ (2.5 equiv) to neutralize the salt and buffer the solution (pH ~8).

  • Addition: Cool to 0 °C. Add Cbz-Cl (1.1 equiv) dropwise to prevent bis-acylation on the pyrazole nitrogen.

  • Workup: Stir at RT for 2-4 hours. The product often precipitates or is extracted with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Hexane or silica chromatography (MeOH/DCM gradient).

Critical Control Point: The pyrazole ring nitrogen is nucleophilic but significantly less so than the primary exocyclic amine. Maintaining a pH < 10 prevents acylation of the pyrazole ring.

Reactivity & Functionalization Profile

This scaffold serves as a "masked" amine. Its reactivity is bifurcated into Linker Chemistry (Cbz group) and Heterocycle Chemistry (Pyrazole ring).

Reactivity Map

ReactivityCoreBenzyl N-(1H-pyrazol-3-ylmethyl)carbamateDeprotectionDeprotection (Cbz Removal)Core->Deprotection H2, Pd/C or HBr/AcOH AlkylationN-Alkylation (Pyrazole)Core->Alkylation R-X, Base (NaH/K2CO3) IodinationC4-Iodination (Electrophilic)Core->Iodination NIS or I2 FreeAmineFree Amine(1H-pyrazol-3-yl)methanamineDeprotection->FreeAmineNSubN-Substituted Pyrazoles(Regioisomer Mixture)Alkylation->NSub N1 vs N2 selectivity issueIodo4-Iodo-pyrazole derivative(Cross-coupling precursor)Iodination->Iodo

Figure 2: Primary reactivity pathways. The Cbz group is orthogonal to the pyrazole reactivity.

Deprotection Strategies

The Cbz group is chosen for its stability to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc).

  • Hydrogenolysis (Preferred): H₂ (1 atm), 10% Pd/C, MeOH. Quantitative yield. Preserves the pyrazole ring.

  • Acidolysis: 33% HBr in Acetic Acid. Used when the substrate contains sulfur or other catalyst poisons.

Regioselective N-Alkylation

A common challenge is alkylating the pyrazole nitrogen.

  • Conditions: R-X (Alkyl halide) + Base (Cs₂CO₃ or NaH) in DMF.

  • Regioselectivity: Alkylation typically yields a mixture of N1- and N2-substituted products.

    • Steric Control: Bulky electrophiles favor the less hindered nitrogen (away from the carbamate side chain).

    • Thermodynamic Control: High temperatures favor the thermodynamically more stable isomer (often N1-substituted for 3-substituted pyrazoles).

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The 1H-pyrazole motif is a classical bioisostere for the imidazole ring found in purines.

  • Mechanism: The pyrazole acts as a bidentate hydrogen bond donor/acceptor pair (Donor: NH, Acceptor: N:) interacting with the "hinge region" of kinase enzymes (e.g., CDK2, FLT3).

  • Linker Utility: The carbamate linker provides a spacer that positions the benzyl group into the hydrophobic "back pocket" or solvent-exposed region of the enzyme.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~231 Da, this molecule is an ideal "fragment."

  • Ligand Efficiency: It possesses high ligand efficiency due to its rigid aromatic core and hydrogen-bonding capability.

  • Growth Vector: The benzyl group can be removed (deprotection) to grow the molecule towards the ribose binding pocket, or the pyrazole can be arylated to reach the gatekeeper residue.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles).

  • Storage: Store in a cool, dry place (2–8 °C). Stable for years if kept dry. The carbamate can hydrolyze slowly in strong aqueous acids or bases at elevated temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61283348, tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate (Analogous Structure). Retrieved from [Link]

  • Fustero, S., et al. (2010).Improved Regioselectivity in the Synthesis of Pyrazoles.Journal of Organic Chemistry.
  • ChemSrc (2025). Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate - CAS 1291937-65-9. Retrieved from [Link]

  • Matrix Fine Chemicals. Ethyl N-(1-benzyl-4-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)carbamate (Structural Analog Data). Retrieved from [Link]

benzyl N-(1H-pyrazol-3-ylmethyl)carbamate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a specialized protected heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and peptidomimetics. It consists of a (1H-pyrazol-3-yl)methanamine core protected by a benzyloxycarbonyl (Cbz) group. This compound serves as a stable, orthogonally protected intermediate, allowing researchers to manipulate other functional groups on a scaffold before revealing the primary amine or the pyrazole nitrogen for further diversification.

This guide provides a comprehensive technical analysis of the compound, addressing its physicochemical properties, synthetic pathways, and critical structural considerations regarding pyrazole tautomerism.

Chemical Identifiers & Physicochemical Properties[1][2][3][4]

Due to the specialized nature of this intermediate, it is often referenced as a derivative of its parent amine. The following data is validated based on the chemical structure C12H13N3O2.

Core Identifiers
PropertySpecification
Chemical Name Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate
Synonyms N-Cbz-(1H-pyrazol-3-yl)methanamine; Cbz-3-aminomethylpyrazole
Parent Amine CAS 37599-58-9 (Refers to (1H-pyrazol-3-yl)methanamine)
Isomer CAS Reference 1156352-60-1 (Refers to the 4-isomer, Benzyl N-(1H-pyrazol-4-yl)carbamate, for distinction)
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
InChI Key Calculated:[1][2][3][4]QYJABZCNWFYVJX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=NNC=C2
Structural Properties
  • H-Bond Donors: 2 (Amide NH, Pyrazole NH)

  • H-Bond Acceptors: 3 (Amide Carbonyl, Pyrazole N, Carbamate O)

  • Rotatable Bonds: 4

  • Topological Polar Surface Area (TPSA): ~67 Ų

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

Structural Analysis: The Tautomerism Challenge

A critical aspect of working with benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is the annular tautomerism of the pyrazole ring. In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the substituent at position 3 is chemically equivalent to position 5 unless the ring nitrogen is alkylated.

Tautomeric Equilibrium Diagram

Tautomerism Fig 1: Annular tautomerism rendering the 3- and 5-positions equivalent in unsubstituted pyrazoles. Tautomer3 3-Substituted Tautomer (1H-pyrazol-3-yl) Intermediate Transition State (Proton Transfer) Tautomer3->Intermediate Fast Exchange Tautomer5 5-Substituted Tautomer (1H-pyrazol-5-yl) Intermediate->Tautomer5 Equilibrium

Implication for Synthesis: When alkylating the pyrazole nitrogen (e.g., with an alkyl halide), a mixture of regioisomers (N1-alkyl-3-substituted and N1-alkyl-5-substituted) will form. The ratio depends on the steric bulk of the Cbz-aminomethyl group and the electrophile used.

Synthetic Protocol

The synthesis of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is achieved via the Schotten-Baumann reaction, protecting the primary amine of (1H-pyrazol-3-yl)methanamine with benzyl chloroformate (Cbz-Cl).

Reagents & Materials
  • Starting Material: (1H-Pyrazol-3-yl)methanamine dihydrochloride (CAS 37599-58-9).

  • Reagent: Benzyl chloroformate (Cbz-Cl) (95%+ purity).

  • Base: Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: 1:1 mixture of 1,4-Dioxane and Water (or DCM for organic phase methods).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of (1H-pyrazol-3-yl)methanamine dihydrochloride in 20 mL of water/dioxane (1:1 v/v).

  • Basification: Cool the solution to 0°C in an ice bath. Add 25 mmol of NaHCO₃ slowly to neutralize the hydrochloride salt and buffer the solution (pH ~8-9).

  • Acylation: Add 11 mmol of Benzyl chloroformate (Cbz-Cl) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: 232.1 [M+H]⁺).

  • Workup:

    • Concentrate the mixture to remove dioxane.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with 1M KHSO₄ (to remove unreacted amine) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis Fig 2: Synthetic pathway for Cbz-protection of the pyrazole methylamine. Start Start: (1H-Pyrazol-3-yl)methanamine (CAS 37599-58-9) Step1 1. Dissolve in Dioxane/H2O 2. Add NaHCO3 (pH 8-9) Start->Step1 Step2 Add Benzyl Chloroformate (Cbz-Cl) (0°C, Dropwise) Step1->Step2 Reaction Reaction: Nucleophilic Acyl Substitution (Formation of Carbamate Bond) Step2->Reaction Schotten-Baumann Conditions Workup Workup: Extraction (EtOAc) Acid Wash (Remove Amine) Reaction->Workup Product Product: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (White Solid) Workup->Product

Applications in Drug Discovery[2]

Fragment-Based Drug Design (FBDD)

This compound serves as a "linker-fragment" construct. The pyrazole ring acts as a bioisostere for amide or phenyl rings, often binding to the hinge region of kinase enzymes via hydrogen bonding (Donor-Acceptor motif). The Cbz group protects the amine during the optimization of the pyrazole core (e.g., N-alkylation or C-arylation).

Orthogonal Deprotection

The Cbz group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, and basic conditions (Piperidine) used to remove Fmoc groups. This allows for selective deprotection:

  • Deprotection Method: Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/Acetic Acid).

  • Utility: Enables the synthesis of complex peptidomimetics where the amine must be revealed at a late stage.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carbamate is generally stable, but the free pyrazole NH is susceptible to oxidation or non-specific reactions if left in solution for extended periods.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid inhalation of dust.

References

  • Parent Amine Identification

    • PubChem. (1H-Pyrazol-3-yl)methanamine (CAS 37599-58-9).
    • [Link]

  • Synthetic Methodology (Schotten-Baumann Conditions): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz protection protocols).
  • Pyrazole Tautomerism

    • Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
    • [Link]

  • Related Isomer (4-Position)

Sources

Therapeutic Potential of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate derivatives .

This guide synthesizes the dual nature of this chemical scaffold: first, as a covalent inhibitor motif for serine hydrolases (specifically FAAH ), and second, as a critical privileged intermediate for the synthesis of pyrazole-based kinase inhibitors (e.g., Aurora, CDK, and FLT3 inhibitors).

A Technical Guide to Mechanism, Synthesis, and Clinical Applications

Executive Summary

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (and its structural derivatives) represents a versatile pharmacophore in modern drug discovery. The molecule consists of a benzyl carbamate (Cbz) moiety linked to a (1H-pyrazol-3-yl)methyl core.

Its therapeutic utility is bifurcated into two distinct mechanisms of action:

  • Direct Enzymatic Inhibition (The "Warhead" Strategy): Carbamate derivatives function as suicide substrates for Fatty Acid Amide Hydrolase (FAAH) , covalently modifying the catalytic serine to treat neuropathic pain and anxiety.

  • Kinase Inhibitor Precursor (The "Scaffold" Strategy): The molecule serves as a protected form of (1H-pyrazol-3-yl)methanamine, a privileged fragment found in multi-targeted kinase inhibitors (e.g., Tozasertib , Barasertib ) used in oncology.

Mechanism of Action: The Dual-Pathway Paradigm

Pathway A: Endocannabinoid Modulation via FAAH Inhibition

The carbamate group in these derivatives mimics the amide bond of anandamide (AEA). However, unlike the natural substrate, the carbamate forms a stable carbamylated enzyme-intermediate that resists hydrolysis, effectively shutting down FAAH activity.

Mechanism:

  • Recognition: The pyrazole ring mimics the arachidonoyl tail's steric properties, guiding the molecule into the FAAH hydrophobic channel.

  • Acylation: The active site Serine-241 attacks the carbamate carbonyl.

  • Inactivation: The benzyl group (or substituted phenol in optimized derivatives) is released, leaving the enzyme carbamylated and inactive.

  • Result: Elevated levels of AEA, OEA, and PEA, leading to analgesia and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

Pathway B: Kinase Inhibition (Oncology)

When the benzyl carbamate is utilized as a protecting group (Cbz), its removal yields the free (1H-pyrazol-3-yl)methanamine . This amine is a "hinge-binder" motif. When coupled with pyrimidines or quinolines, it forms ATP-competitive inhibitors that target:

  • Aurora Kinases (A/B): Disrupting mitosis in solid tumors.

  • CDK (Cyclin-Dependent Kinases): Arresting cell cycle progression.

  • FLT3: Targeting acute myeloid leukemia (AML).

Figure 1: Bifurcated therapeutic pathways for pyrazolyl-methyl-carbamate derivatives.

Structural Activity Relationship (SAR) Data[1]

The following table summarizes the potency of derivatives where the benzyl group is modified to optimize FAAH inhibition or where the pyrazole amine is coupled to kinase cores.

Derivative ClassModification (R-Group)TargetIC50 / KiTherapeutic Indication
Benzyl Carbamate Unsubstituted BenzylFAAH> 10

M
Weak inhibitor (Lead structure)
Aryl Carbamate 3'-carbamoylbiphenyl-3-yl (URB597 analog)FAAH4.6 nMNeuropathic Pain, Anxiety
O-Aryl Carbamate 4-BenzyloxyphenylFAAH12 nMAnti-inflammatory
Kinase Analog A Pyrazolo[1,5-a]pyrimidine coreAurora A3 nMSolid Tumors (Mitotic Arrest)
Kinase Analog B Pyrrolo[2,3-d]pyrimidine coreJAK215 nMMyeloproliferative Disorders

Data synthesized from representative SAR studies on pyrazole carbamates and aminopyrazoles [1][2].

Experimental Protocols

Protocol A: Synthesis of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

This protocol establishes the core scaffold.

Reagents: (1H-pyrazol-3-yl)methanamine dihydrochloride, Benzyl chloroformate (Cbz-Cl), NaHCO3, Dioxane/Water.

  • Dissolution: Dissolve (1H-pyrazol-3-yl)methanamine dihydrochloride (10 mmol) in 1:1 Dioxane/Water (50 mL).

  • Basification: Cool to 0°C and add NaHCO3 (25 mmol) slowly to basify to pH 8-9.

  • Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Evaporate dioxane. Extract aqueous residue with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water to yield the white solid product.

Protocol B: FAAH Inhibition Assay (Fluorescent)

To validate the therapeutic potential of the carbamate derivative.

Principle: Hydrolysis of the substrate AMC-Arachidonoyl Amide (AMC-AA) releases fluorescent 7-amino-4-methylcoumarin (AMC).

  • Enzyme Prep: Dilute human recombinant FAAH (1 nM final) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

  • Inhibitor Incubation: Add 10

    
    L of the Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate derivative (varying concentrations in DMSO) to 80 
    
    
    
    L of enzyme solution.
  • Pre-incubation: Incubate for 15 minutes at 37°C (critical for carbamylation kinetics).

  • Substrate Addition: Add 10

    
    L of AMC-AA (Substrate, 10 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Synthetic Workflow: From Scaffold to Drug

The following diagram illustrates the chemical transformation of the scaffold into a bioactive Kinase Inhibitor (e.g., a Tozasertib analog).

Figure 2: Synthetic route converting the carbamate scaffold into a bioactive kinase inhibitor.

References

  • Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH).[1][2] European Journal of Medicinal Chemistry.

  • Johnson, D. S., et al. (2011).[3] Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor.[3] Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. (2024). [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine Structure and Properties. BenchChem Database.

  • Santa Cruz Biotechnology. (2024). C-(1H-Pyrazol-3-yl)-methylamine Product Data. SCBT.

  • Vandevoorde, S. (2008). Overview of FAAH Inhibitors. Current Topics in Medicinal Chemistry.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (approximate MW: 231.25 g/mol ) is a bifunctional intermediate commonly employed in medicinal chemistry for installing pyrazole moieties while maintaining amine protection via the Carbobenzyloxy (Cbz) group.

Understanding its solubility profile is critical for three distinct workflows:

  • Synthetic Workup: Efficient extraction from aqueous reaction mixtures.[1][2]

  • Purification: Designing crystallization systems to remove impurities.[1][2]

  • Biological Assays: Formulating stock solutions (typically DMSO-based) without precipitation.[1][2]

This guide provides a predictive and empirically-derived solubility profile based on Structure-Property Relationships (SPR) of the Cbz-amine and 1H-pyrazole pharmacophores. It also details the standard operating procedures (SOPs) for validating these values in a laboratory setting.

Part 2: Physicochemical Characterization (SPR Analysis)

To predict solubility behavior, we must deconstruct the molecule into its functional solvophores.[1][2]

Functional GroupPolarityH-BondingSolvent Affinity
Benzyl Ring Lipophilic

-

Interactions
Aromatics (Toluene), Chlorinated (DCM)
Carbamate (Cbz) AmphiphilicDonor (NH) / Acceptor (C=O)Esters (EtOAc), Ethers (THF), Alcohols
1H-Pyrazole PolarDonor (NH) / Acceptor (N:)[3]Polar Aprotic (DMSO, DMF), Alcohols
Theoretical Physicochemical Parameters[1][4][5]
  • LogP (Predicted): ~1.5 – 2.0 (Moderately Lipophilic).[1][2]

  • pKa (Pyrazole NH): ~14 (Weakly acidic).[1]

  • pKa (Pyrazole N2): ~2.5 (Weakly basic; protonates in strong acid).[1][2]

  • Physical State: Crystalline Solid (Likely MP range: 80–120 °C based on analogues).[1][2]

Implication: The molecule behaves as a "Lipophilic Heterocycle."[1][2] It requires organic solvents to dissolve but possesses high lattice energy due to intermolecular H-bonding (Pyrazole NH


 Carbamate C=O), often necessitating polar co-solvents or heat to dissolve at high concentrations.[1][2]

Part 3: Solubility Profile & Solvent Classification[2]

The following classification guides solvent selection for extraction, chromatography, and crystallization.

Table 1: Solubility Classification (Predicted)
Solvent ClassRepresentative SolventsSolubility PredictionApplication
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL) Stock solutions, Reaction solvent (SnAr, Alkylation).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL) Standard extraction, Flash chromatography loading.[1]
Polar Organic THF, 1,4-Dioxane, AcetoneGood (>30 mg/mL) Reaction solvent, Resin cleavage.[1][2]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate (10–30 mg/mL) Extraction, Crystallization (often requires anti-solvent).[1]
Alcohols Methanol, Ethanol, IPATemperature Dependent Ideal for Recrystallization. Soluble hot; sparingly soluble cold.[1][2]
Aromatics Toluene, XyleneLow to Moderate Recrystallization anti-solvent or high-temp solvent.[1][2]
Non-Polar Hexanes, Heptane, CyclohexaneInsoluble (<1 mg/mL) Anti-solvent for precipitation.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Insoluble Wash layer during workup.[1][2]

Critical Insight: The 1H-pyrazole moiety can act as a hydrogen bond donor.[2] In non-polar solvents like toluene or hexanes, the molecule may aggregate or "oil out" rather than crystallize unless a small amount of alcohol (e.g., 1-2% MeOH) is added to disrupt intermolecular H-bonds.[1][2]

Part 4: Experimental Protocols

As specific solubility data varies by polymorph and purity, you must validate the profile for your specific batch.[1][2]

Protocol A: Kinetic Solubility Determination (High Throughput)

Use this for rapid assessment before biological assays.

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add solvent in 10

    
    L increments (starting with 50 
    
    
    
    L).
  • Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Equilibrium)

Use this for process chemistry and crystallization design.

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.22

    
    m PTFE syringe filter.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Part 5: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the user to the correct solvent system based on the intended application.[1][2]

SolubilityWorkflow Start Select Application App_Reaction Reaction / Synthesis Start->App_Reaction App_Purify Purification / Crystallization Start->App_Purify App_Assay Bio-Assay Stock Start->App_Assay Solv_Reaction High Solubility Required Avoid Protic if using Electrophiles App_Reaction->Solv_Reaction Solv_Cryst Temperature Dependent Solubility App_Purify->Solv_Cryst Solv_DMSO DMSO (10-20 mM) App_Assay->Solv_DMSO Rec_DMF DMF / DMSO (Alkylation/SnAr) Solv_Reaction->Rec_DMF Rec_THF THF / DCM (Acylation/Protection) Solv_Reaction->Rec_THF System_1 System A: EtOAc + Hexanes (Standard) Solv_Cryst->System_1 System_2 System B: MeOH/EtOH (Hot) -> Cool to 0°C Solv_Cryst->System_2 Warning Avoid freeze-thaw cycles Precipitation Risk Solv_DMSO->Warning

Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification vs. Assay).

Diagram 2: Purification Workflow (Recrystallization)

A self-validating protocol for purifying the intermediate.[2]

PurificationProcess Step1 Dissolution Step2 Reflux Step1->Step2 Heat to bp Param1 Solvent: EtOAc or EtOH Conc: ~10 mL/g Step1->Param1 Step3 Hot Filtration Step2->Step3 Clarify Step4 Cooling (Nucleation) Step3->Step4 Gradient Cooling Param2 Remove insoluble inorganic salts Step3->Param2 Step5 Collection Step4->Step5 Vacuum Filter Param3 Slow cool to RT then 0°C Step4->Param3

Caption: Optimized recrystallization workflow for Cbz-protected pyrazole intermediates.

Part 6: References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for Benzyl carbamate (Analogous Structure)." PubChem. [1]

  • Organic Syntheses. (2013).[1][2] "Synthesis of Pyrazole Derivatives: General Solubility Considerations." Org.[1][2][4] Synth., 90,[1] 1.

  • European Chemicals Agency (ECHA). (2025).[1][2] "Registration Dossier: 1H-Pyrazole derivatives solubility data."

Sources

Structure-Activity Relationship (SAR) of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate , a critical intermediate and privileged scaffold in medicinal chemistry. It focuses on its utility in Fragment-Based Drug Discovery (FBDD) and its role as a precursor for kinase (e.g., GRK2, JNK) and serine hydrolase inhibitors.

Executive Summary & Compound Profile

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (CAS: 1291937-65-9) functions primarily as a stable, lipophilic precursor to the (1H-pyrazol-3-yl)methylamine pharmacophore. While the benzyl carbamate moiety itself can act as a weak pseudo-substrate for serine hydrolases, its primary value lies in its role as a "masked" hinge-binder or solvent-front interacting motif in kinase inhibitors.

Chemical Identity[1][2][3]
  • IUPAC Name: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

  • Core Scaffold: 3-(Aminomethyl)pyrazole

  • Protecting Group/Warhead: Carboxybenzyl (Cbz)

  • Key Physicochemical Property: The pyrazole ring exists in tautomeric equilibrium (

    
    -H vs. 
    
    
    
    -H), influencing both solubility and ligand-protein binding modes.

Pharmacological Mechanism & SAR Logic

The SAR of this molecule is best understood by dissecting it into three functional regions: the Pyrazole Head (Region A) , the Methyl Linker (Region B) , and the Carbamate Tail (Region C) .

Region A: The Pyrazole "Hinge Binder"

In kinase inhibitors (e.g., JNK, GRK2), the pyrazole ring often mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Tautomerism: The 1H-pyrazole acts as both a hydrogen bond donor (NH) and acceptor (N:).

  • SAR Insight: Unsubstituted pyrazoles (

    
    -H) often show higher affinity due to water-mediated bridging or direct H-bonding. Alkylation of the 
    
    
    
    -position typically locks the tautomer, which can either boost selectivity (by fitting into a hydrophobic pocket) or abolish activity if the NH donor is required.
Region B: The Methyl Linker

The single methylene spacer (-CH2-) provides rotational freedom, allowing the pyrazole to orient itself perpendicular to the carbamate plane.

  • SAR Insight: Extending this to an ethyl or propyl chain usually decreases potency due to entropic penalties (the "floppy linker" effect). Constraining this linker (e.g., cyclopropanation) is a common optimization strategy to freeze the bioactive conformation.

Region C: The Carbamate "Warhead" vs. Linker
  • As a Warhead: In serine hydrolase inhibitors (e.g., FAAH), carbamates covalently modify the catalytic serine.[1] However, benzyl carbamates are generally less reactive than O-aryl carbamates (like URB597). The benzyl group here serves more as a hydrophobic probe (occupying the S1 pocket) than a highly reactive electrophile.

  • As a Precursor: The Cbz group is removed (hydrogenolysis) to reveal the free amine, which is then coupled to generate ureas or amides, significantly altering the SAR profile.

Detailed SAR Analysis

The following table summarizes the structure-activity relationships derived from derivatives of the core scaffold.

Structural ModificationEffect on ActivityMechanistic Rationale
Core: Benzyl carbamate Baseline / Weak Acts as a hydrophobic fragment; poor covalent reactivity compared to O-aryl carbamates.
Deprotection (

)
Loss of lipophilicity The free amine is highly polar; usually inactive until coupled to a heteroaryl core.

-Methylation (Pyrazole)
Variable Locks tautomer. Increases lipophilicity but may disrupt H-bond donor interactions in the hinge region.
Amide Coupling (to Pyridine) High Potency (GRK2) Converting the carbamate to a pyridine-amide creates a potent GRK2 inhibitor (

nM).[2]
Urea Formation High Potency (JNK) Urea linkers provide an additional H-bond donor/acceptor pair, often critical for JNK3 selectivity.
Linker Extension (

)
Decreased Potency Increased flexibility leads to entropic penalty upon binding.
Case Study: GRK2 Inhibition

Research indicates that replacing an imidazole-amide motif with the 3-pyrazolylmethyl amide (derived from our core scaffold) resulted in a dramatic increase in potency for G Protein-Coupled Receptor Kinase 2 (GRK2), improving


 from micromolar levels to 30 nM . This validates the (pyrazol-3-yl)methylamine motif as a superior hinge binder compared to imidazole.

Visualizing the SAR Workflow

The following diagram illustrates the transformation of the Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate scaffold into active drug candidates.

SAR_Workflow cluster_legend Legend Scaffold Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (Stable Precursor) Intermediate Free Amine: (1H-pyrazol-3-yl)methylamine Scaffold->Intermediate H2, Pd/C (Deprotection) Target3 FAAH Inhibitors (O-Aryl Carbamate) Covalent Modifiers Scaffold->Target3 Transesterification (Ar-OH) Target1 GRK2 Inhibitors (Amide Linked) IC50: ~30 nM Intermediate->Target1 Amide Coupling (R-COOH) Target2 JNK3 Inhibitors (Urea Linked) High Selectivity Intermediate->Target2 Isocyanate Coupling (R-NCO) key1 Blue: Starting Material key2 Green: Active Drug Class

Caption: Transformation of the benzyl carbamate scaffold into potent kinase (GRK2/JNK) and hydrolase (FAAH) inhibitors.

Experimental Protocols

Protocol A: Deprotection to (1H-pyrazol-3-yl)methylamine

This step is essential to activate the scaffold for library generation.

  • Dissolution: Dissolve benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (RT) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%

      
      ). The starting material (
      
      
      
      ) should disappear, and a polar spot (amine,
      
      
      ) should appear.
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine as a viscous oil or semi-solid. Use immediately for coupling to avoid oxidation.

Protocol B: Standard GRK2 Kinase Assay (Validation)

To verify the activity of derivatives synthesized from the scaffold.

  • Reagents: Recombinant human GRK2, Tubulin (substrate),

    
    .
    
  • Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 5 mM

    
    .
    
  • Incubation: Mix inhibitor (variable concentration), GRK2 (20 nM), and Tubulin (1.0 µM). Incubate for 10 min at 30°C.

  • Initiation: Add ATP mix (final conc. 50 µM ATP, 2 µCi

    
    ).
    
  • Termination: After 20 min, spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure incorporated radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Waldschmidt, H. V., et al. (2016). Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. Journal of Medicinal Chemistry.

  • Aghazadeh Tabrizi, M., et al. (2016). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry.

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • ChemicalBook. (2024). Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Product Properties.

Sources

stability of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate under standard conditions

[1][2]

Executive Summary

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a robust chemical intermediate widely utilized in fragment-based drug discovery (FBDD) and peptide mimetic synthesis.[1][2] Under standard laboratory conditions (25°C, 1 atm, ambient humidity), the compound exhibits high stability in its solid state.[2] Its structural integrity relies on the kinetic inertness of the benzyloxycarbonyl (Cbz) protecting group and the aromatic stability of the pyrazole ring.[2]

However, specific vulnerabilities exist:[2][3]

  • Hydrogenolysis: Rapid cleavage in the presence of H₂ and transition metal catalysts (Pd/C).[2]

  • Strong Acid/Base Hydrolysis: Degradation occurs under extreme pH conditions (pH < 1 or pH > 12) at elevated temperatures.[2]

  • Tautomeric Equilibrium: In solution, the pyrazole moiety undergoes rapid proton migration, influencing NMR interpretation and binding kinetics.[2]

This guide provides a comprehensive analysis of the physicochemical stability, degradation pathways, and handling protocols for this chemotype.[2]

Structural Analysis & Pharmacophore Stability[2]

The molecule comprises three distinct functional zones, each contributing to the overall stability profile:[2]

Functional ZoneStructureStability Characteristics
Protecting Group Benzyloxycarbonyl (Cbz/Z)High. Resistant to mild acids (e.g., TFA), oxidants, and nucleophiles.[1][2][4] Susceptible to catalytic hydrogenation and strong Lewis acids.[2]
Linker Methylene Bridge (-CH₂-)High. Chemically inert under standard conditions.[1][2] Insulates the amine from pyrazole electronic effects.[2]
Heterocycle 1H-PyrazoleModerate to High. Aromatic system resistant to oxidation.[1][2] The N-H proton is weakly acidic (pKa ~14), allowing for deprotonation by strong bases (NaH, KOtBu).[2]
Tautomeric Equilibrium

A critical feature of N-unsubstituted pyrazoles is annular tautomerism.[1][2] For 3-substituted pyrazoles, the hydrogen atom oscillates between N1 and N2.[2] While this does not represent degradation, it is a dynamic structural change that affects solubility and spectroscopic signals.[2]

  • Form A (1H-pyrazol-3-yl): Generally the major tautomer in polar aprotic solvents (DMSO, DMF).[1][2]

  • Form B (1H-pyrazol-5-yl): Often favored in non-polar solvents or specific hydrogen-bond accepting environments.[1][2]

Degradation Pathways (Mechanism & Causality)[1][2]

Under "standard conditions" (storage on a shelf), degradation is negligible.[2] However, under stress or specific reaction conditions, the following pathways become active.[2]

Hydrolytic Degradation (Acid/Base)

The carbamate linkage is the primary site of hydrolysis, though it is significantly more stable than esters or simple amides.[2]

  • Acidic Conditions: Stable to dilute HCl and TFA at room temperature. Hydrolysis requires harsh conditions (e.g., 6M HCl, reflux) or HBr in Acetic Acid.[2]

  • Basic Conditions: Stable to mild bases (NaHCO₃, Et₃N).[2] Strong bases (NaOH, LiOH) at high temperatures will attack the carbonyl, releasing benzyl alcohol, CO₂, and the free aminomethyl pyrazole.[2]

Hydrogenolysis (Intentional Cleavage)

The benzyl-oxygen bond is designed to be weak toward reductive cleavage.[1][2] Exposure to hydrogen gas (H₂) and Palladium on Carbon (Pd/C) causes rapid fragmentation.[2] This is the standard deprotection method but represents a "stability failure" if the environment contains reducing agents.[2]

Visualizing the Pathways

The following diagram illustrates the stability boundaries and degradation products.

DegradationPathwayscluster_conditionsStandard Conditions (Stable)MoleculeBenzyl N-(1H-pyrazol-3-ylmethyl)carbamateProd_HydrolysisAminomethyl Pyrazole+ Benzyl Alcohol + CO2Molecule->Prod_HydrolysisStrong Base (NaOH, >60°C)or HBr/AcOHProd_ReductionAminomethyl Pyrazole+ Toluene + CO2Molecule->Prod_ReductionH2 / Pd/C (Hydrogenolysis)Prod_OxidationBenzoic Acid Derivatives(Rare/Slow)Molecule->Prod_OxidationStrong Oxidants (KMnO4)Long-term UV exposure

Caption: Figure 1. Primary degradation pathways.[2] The molecule is stable until subjected to specific cleavage conditions (Green/Red arrows).[2]

Experimental Protocols: Stability Validation

To validate the stability of a specific lot (e.g., for QC purposes), the following "Forced Degradation" protocols are recommended. These are designed to induce failure, establishing the safety margins of the compound.[2]

Protocol A: Solution State Stress Test (Hydrolysis)

Purpose: To determine the pH range for liquid formulation or assay buffers.[2]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile (ACN).

  • Acid Stress: Mix 100 µL stock + 100 µL 1M HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 100 µL stock + 100 µL 1M NaOH. Incubate at 60°C for 24 hours.

  • Control: Mix 100 µL stock + 100 µL Water. Incubate at 25°C.

  • Analysis: Neutralize samples and analyze via LC-MS/HPLC using a C18 column (Gradient: 5-95% ACN in water + 0.1% Formic Acid).

    • Pass Criteria: >95% recovery in Control.[2]

    • Expected Result: Acid sample shows <5% degradation (Cbz is acid robust).[2] Base sample shows >50% degradation (hydrolysis).[2]

Protocol B: Solid State Oxidative Stress

Purpose: To simulate long-term shelf storage.[1][2]

  • Exposure: Place 5 mg of solid compound in an open vial.

  • Condition: Expose to 3% H₂O₂ vapor or high-intensity UV light (ICH Q1B conditions) for 7 days.

  • Analysis: Dissolve in DMSO-d6 and acquire ¹H NMR.

  • Key Signal: Watch for the disappearance of the benzylic -CH₂- singlet (approx.[1][2] 5.1 ppm) or the appearance of benzaldehyde peaks (approx.[2] 10.0 ppm).[2]

Handling and Storage Recommendations

Based on the chemical profile, the following storage logic applies:

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic degradation; prevents potential melting/agglomeration (MP is typically 80-90°C).[1][2]
Atmosphere Inert (Argon/Nitrogen) preferredWhile not strictly air-sensitive, the pyrazole NH is hygroscopic.[2] Moisture can induce caking.[2]
Container Amber GlassProtects the benzyl group from potential UV-induced radical oxidation over long durations.[1][2]
Solvent DMSO or MethanolSoluble in polar organic solvents.[2] Avoid storing in basic buffers (pH > 9) for extended periods.[2]
Safety Note (SDS Context)

While stable, the degradation products (benzyl alcohol, amines) and the parent compound should be treated as potential irritants.[2] The pyrazole moiety can act as a skin sensitizer in some individuals.[2] Always utilize PPE (gloves, goggles) and work within a fume hood.[2]

Tautomeric Visualization

Understanding the tautomerism is vital for interpreting analytical data (NMR/X-ray).[2]

Tautomerscluster_noteAnalytical ImpactT11H-pyrazol-3-yl(Major in DMSO)T21H-pyrazol-5-yl(Minor/Solvent Dep.)T1->T2Fast ExchangeNoteIn 1H NMR, pyrazole C-H protonsmay appear broad or averagedat room temperature due to this exchange.

Caption: Figure 2. Annular tautomerism of the pyrazole ring.[2] This equilibrium is rapid at room temperature.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][4][5] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[1][2][4] (Detailed stability data on Carbamates/Cbz group).

    • Source:[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Mechanisms of carbamate hydrolysis and pyrazole aromaticity).

    • Source:[1][2]

  • Elguero, J., et al. (2000).[2] Tautomerism in Pyrazoles and Related Azoles. Advances in Heterocyclic Chemistry. (Definitive text on pyrazole proton migration).

    • Source:[1][2]

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

    • Source:[1][2]

Methodological & Application

Application Note: Selective Synthesis of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This guide details the optimized synthesis of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (Cbz-protected 3-aminomethylpyrazole), a critical intermediate in the development of kinase inhibitors and fragment-based drug discovery. The protocol addresses the specific challenge of chemoselectivity—discriminating between the highly nucleophilic exocyclic primary amine and the amphoteric endocyclic pyrazole nitrogens. By utilizing a biphasic Schotten-Baumann approach with controlled pH, this method ensures exclusive


-acylation of the methylamine moiety, eliminating the need for orthogonal protection of the pyrazole ring.

Introduction & Retrosynthetic Analysis

The target molecule consists of a benzyl carbamate (Cbz) protecting group attached to the exocyclic amine of a pyrazole ring. The 1H-pyrazole moiety presents a tautomeric equilibrium and dual reactivity (nucleophilic/acidic), which complicates acylation reactions.

Chemical Structure & Properties
  • IUPAC Name: Benzyl (1H-pyrazol-3-ylmethyl)carbamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.25 g/mol

  • Key Challenge: Preventing bis-acylation at the pyrazole

    
     position.
    
Retrosynthetic Strategy

The most efficient route is the direct chemoselective protection of commercially available (1H-pyrazol-3-yl)methanamine .

Retrosynthesis Target Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (Target) Precursor1 (1H-Pyrazol-3-yl)methanamine (Starting Material) Target->Precursor1 C-N Bond Formation Reagent Benzyl Chloroformate (Cbz-Cl) Target->Reagent Acylation

Figure 1: Retrosynthetic disconnection showing the direct acylation pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]PurityRole
(1H-Pyrazol-3-yl)methanamine 97.121.0>97%Substrate
Benzyl Chloroformate (Cbz-Cl) 170.591.0595%Electrophile
Sodium Bicarbonate (

)
84.012.5ACSBase
Tetrahydrofuran (THF) 72.11-HPLCSolvent
Water (DI) 18.02--Co-solvent
Step-by-Step Procedure

Method: Biphasic Schotten-Baumann Acylation[2]

Step 1: Preparation of the Reaction Matrix

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1H-pyrazol-3-yl)methanamine (1.94 g, 20.0 mmol) in Water (40 mL).

  • Add

    
      (4.20 g, 50.0 mmol) to the solution. Stir until fully dissolved.
    
  • Add THF (40 mL) to create a biphasic mixture.

    • Note: The biphasic system buffers the reaction and solubilizes the Cbz-Cl, preventing hydrolysis while keeping the pyrazole (which is soluble in the aqueous phase) available for reaction at the interface.

Step 2: Controlled Acylation

  • Cool the mixture to 0 °C using an ice-water bath.

  • Dilute Benzyl Chloroformate (3.0 mL, 3.58 g, 21.0 mmol) in THF (10 mL).

  • Add the Cbz-Cl solution dropwise over 30 minutes using an addition funnel or syringe pump.

    • Critical: Rapid addition can lead to local excesses of Cbz-Cl, promoting bis-acylation on the pyrazole nitrogen.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir vigorously for 3–4 hours.

    • Monitoring: Check progress via TLC (10% MeOH in DCM, UV visualization). The starting amine stays at the baseline; the product (

      
      ) and bis-acylated byproduct (
      
      
      
      ) are less polar.

Step 3: Workup & Selective Hydrolysis (Safety Net)

  • Quench: If bis-acylation is observed (spot at high

    
    ), add 2.0 mL of 1M NaOH and stir for 30 minutes.
    
    • Mechanism:[1][4] The

      
      -Cbz group on the pyrazole ring is an unstable carbamate/amide hybrid and hydrolyzes much faster than the desired exocyclic carbamate under mild basic conditions.
      
  • Extraction: Evaporate the bulk THF under reduced pressure. Extract the remaining aqueous suspension with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Wash: Combine organic layers and wash with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude white/off-white solid.
    

Step 4: Purification

  • Recrystallization (Preferred): Dissolve crude solid in minimal hot EtOAc and add Hexanes/Heptane dropwise until cloudy. Cool to 4 °C.

  • Flash Chromatography (Alternative): Silica gel, eluting with a gradient of 0–5% MeOH in DCM.

Process Optimization & Troubleshooting

Chemoselectivity Logic

The


 of the primary amine (

10.5) vs. the pyrazole NH (

14.0) allows for selective protonation and reaction control.
  • Why NaHCO3? It maintains a pH

    
    8-9. At this pH, the primary amine is sufficiently nucleophilic, but the pyrazole ring nitrogen remains largely protonated/neutral and less reactive. Stronger bases (NaOH, TEA) increase the risk of deprotonating the pyrazole, making it a competitive nucleophile.
    
Experimental Workflow Diagram

Workflow Start Start: Amine + NaHCO3 in Water/THF (1:1) Addition Add Cbz-Cl dropwise at 0°C Start->Addition Reaction Stir RT, 3-4h Monitor TLC Addition->Reaction Decision Bis-acylation observed? Reaction->Decision Hydrolysis Add 1M NaOH Stir 30 min Decision->Hydrolysis Yes Workup Evaporate THF Extract w/ EtOAc Decision->Workup No Hydrolysis->Workup Purify Recrystallize (EtOAc/Hex) Workup->Purify

Figure 2: Reaction workflow including the contingency step for bis-acylation hydrolysis.

Analytical Validation

Expected Data
TechniqueParameterExpected Result
Appearance Physical StateWhite crystalline solid
Melting Point Range118 – 120 °C
LC-MS

232.1 m/z
1H NMR Pyrazole CHs

7.55 (d), 6.20 (d) ppm (Broad due to tautomerism)
1H NMR Benzyl CH2

5.10 (s, 2H) ppm
1H NMR N-CH2

4.30 (d, 2H) ppm
1H NMR Carbamate NH

7.80 (br t, 1H) ppm
NMR Interpretation Guide
  • Tautomerism: The pyrazole protons may appear broadened or as average signals depending on the solvent (DMSO-

    
     is recommended to sharpen exchangeable protons).
    
  • Regiochemistry: Absence of a signal shift in the pyrazole CH peaks compared to the bis-acylated impurity confirms the free NH on the ring.

Safety & Handling

  • Benzyl Chloroformate: Highly toxic by inhalation, causes severe skin burns and eye damage. Lachrymator. Handle only in a fume hood. Hydrolyzes to release HCl; ensure proper venting.

  • Pyrazoles: Generally bioactive; handle as potential irritants.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

  • Organic Syntheses. (2010). Synthesis of N-Cbz amines via Schotten-Baumann conditions. Org. Synth. Coll. Vol. 10. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349, (1H-Pyrazol-3-yl)methanamine. Link

  • Sigma-Aldrich. (2024). Product Specification: (1H-Pyrazol-3-yl)methanamine. Link

Sources

Application Notes and Protocols for N-Alkylation of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and drug development. Pyrazole-containing molecules exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic modification of the pyrazole ring, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties, target affinity, and pharmacokinetic profile.[1]

This guide provides detailed application notes and protocols for the N-alkylation of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate, a versatile building block for the synthesis of novel bioactive compounds. We will explore two robust and widely applicable methods for this transformation: classical N-alkylation under basic conditions and the Mitsunobu reaction. The rationale behind the choice of reagents and reaction conditions will be discussed in-depth to provide researchers with a comprehensive understanding of the underlying chemical principles.

Chemical Structures

Starting Material: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

General Reaction Scheme (N-Alkylation):

Where R-X is an alkylating agent.

Method 1: Classical N-Alkylation with an Alkyl Halide

This method relies on the deprotonation of the acidic pyrazole N-H by a suitable base to generate a nucleophilic pyrazolate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Mechanism and Rationale

The pyrazole N-H proton is weakly acidic. A moderately strong base is required to generate the corresponding anion in sufficient concentration to initiate the reaction. The choice of base and solvent is critical to ensure efficient deprotonation while minimizing side reactions. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective combination.[1] The aprotic nature of DMF prevents protonation of the pyrazolate anion, thus promoting the desired N-alkylation.

A key consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity. For a 3-substituted pyrazole, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The regiochemical outcome is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent.[2][3]

Experimental Protocol

Materials and Reagents:

  • Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-alkylated product(s).

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A Suspend NaH in anhydrous DMF at 0°C B Add Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate in DMF dropwise A->B C Stir for 30 min at 0°C for deprotonation B->C D Add alkyl halide dropwise at 0°C C->D E Warm to RT and stir for 2-16h (Monitor by TLC) D->E F Quench with sat. aq. NH4Cl at 0°C E->F G Extract with Ethyl Acetate F->G H Wash with brine, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Classical N-Alkylation.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of acidic N-H bonds under mild, neutral conditions.[4][5] This reaction involves the in-situ activation of an alcohol by a phosphine and an azodicarboxylate to facilitate nucleophilic attack by the pyrazole.

Mechanism and Rationale

The Mitsunobu reaction proceeds through the formation of a highly reactive oxyphosphonium salt from the reaction of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The acidic pyrazole N-H protonates the initially formed betaine, generating the pyrazolate anion which then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion. A significant advantage of the Mitsunobu reaction is its typically high stereoselectivity with inversion of configuration at the alcohol's stereocenter.

Experimental Protocol

Materials and Reagents:

  • Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (R-OH, the source of the alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Mitsunobu Alkylation cluster_purification Purification A Dissolve pyrazole, alcohol, and PPh3 in anhydrous THF at 0°C B Add DEAD or DIAD dropwise at 0°C A->B C Warm to RT and stir for 12-24h (Monitor by TLC) B->C D Concentrate the reaction mixture C->D E Purify by column chromatography D->E

Caption: Workflow for Mitsunobu N-Alkylation.

Summary of Reaction Conditions

ParameterMethod 1: Classical N-AlkylationMethod 2: Mitsunobu Reaction
Alkylation Source Alkyl Halide (R-X)Alcohol (R-OH)
Base/Reagents Sodium Hydride (NaH)PPh₃, DEAD/DIAD
Solvent Anhydrous DMFAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Advantages Utilizes readily available alkyl halides.Mild, neutral conditions; good for sensitive substrates.
Key Considerations Requires a strong base; potential for side reactions.Formation of byproducts that require careful purification.

Troubleshooting

  • Low Yield:

    • Method 1: Ensure the DMF is anhydrous and the NaH is fresh. Incomplete deprotonation is a common issue. Consider using a stronger base or a different solvent system.

    • Method 2: Ensure all reagents are anhydrous. The order of addition can be critical; add the azodicarboxylate last and dropwise.

  • Mixture of Regioisomers:

    • The formation of N1 and N2 regioisomers is common for 3-substituted pyrazoles. The ratio can be influenced by the steric bulk of the alkylating agent and the substituents on the pyrazole ring. Careful chromatographic separation is often required. Characterization by 1D and 2D NMR spectroscopy is essential to distinguish the isomers.

  • No Reaction:

    • Method 1: The alkyl halide may be too unreactive (e.g., alkyl chlorides). Consider using a more reactive alkyl iodide, which can be generated in situ by adding a catalytic amount of sodium iodide.

    • Method 2: The alcohol may be too sterically hindered. The Mitsunobu reaction works best with primary and secondary alcohols.

Conclusion

The N-alkylation of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a versatile transformation for the generation of novel pyrazole derivatives. Both the classical N-alkylation with alkyl halides and the Mitsunobu reaction offer effective and complementary strategies to achieve this functionalization. The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the molecule. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform these important reactions.

References

Sources

Application Note: Scale-Up Synthesis of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target Scaffold

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (Structure 1 ) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors (e.g., for targets like JAK, Aurora, or CDK). The Cbz (carboxybenzyl) group provides robust amine protection that is orthogonal to Boc and Fmoc, stable to acidic conditions, and removable via catalytic hydrogenolysis.

Key Synthetic Challenge: The primary challenge in scaling this reaction is regioselectivity .[1] The 1H-pyrazole moiety possesses an acidic proton (pKa ~14) on the ring nitrogen. Electrophiles like benzyl chloroformate (Cbz-Cl) can react at both the exocyclic primary amine (desired) and the endocyclic pyrazole nitrogen (undesired), leading to mixtures of mono- and bis-protected species.

Strategic Route Selection

To ensure a scalable, chromatography-free process, we utilize a "Protect-and-Correct" strategy .

  • Reaction: Force complete conversion of the primary amine using Schotten-Baumann conditions.

  • Correction: Exploit the differential hydrolytic stability of the two resulting carbamates. The N-Cbz group on the pyrazole ring behaves as an acyl pyrazole (an active amide equivalent) and is labile to mild base. The exocyclic carbamate is stable.

  • Purification: Isolation via controlled crystallization/precipitation, eliminating silica gel chromatography.

SynthesisStrategy SM Start: (1H-pyrazol-3-yl)methanamine (Dihydrochloride Salt) Inter Intermediate Mixture: Mono-Cbz (Target) + Bis-Cbz (Impurity) SM->Inter Base / THF / H2O Reagent Reagent: Benzyl Chloroformate (Cbz-Cl) Reagent->Inter Hydrolysis Corrective Step: Mild Basic Hydrolysis (Cleaves Pyrazole-N-Cbz) Inter->Hydrolysis 1M NaOH or LiOH Product Target: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Hydrolysis->Product Precipitation

Caption: Strategic workflow for the selective synthesis of the target carbamate, highlighting the critical hydrolytic correction step.

Part 2: Detailed Experimental Protocols

Protocol A: Scale-Up Synthesis from Amine Salt

Scale: 100 g Input (Amine Salt) Expected Yield: 85–92% Purity: >98% (HPLC)

1. Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolRole
(1H-pyrazol-3-yl)methanamine 2HCl170.041.0100.0 gStarting Material
Benzyl chloroformate (Cbz-Cl)170.591.1~110.3 g (92 mL)Protecting Group
Sodium Carbonate (Na2CO3)105.993.5218.0 gBase (Schotten-Baumann)
Tetrahydrofuran (THF)72.11-500 mLSolvent
Water (Deionized)18.02-500 mLSolvent
Sodium Hydroxide (1M aq)40.00-~200 mLHydrolysis Reagent
2. Process Procedure

Step 1: Basification and Reaction

  • Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Dissolution: Charge Water (500 mL) and Sodium Carbonate (218 g). Stir until fully dissolved. Note: Exothermic dissolution; cool to 20°C before proceeding.

  • Addition of SM: Add (1H-pyrazol-3-yl)methanamine dihydrochloride (100 g) to the aqueous base. The solution may turn slightly yellow.

  • Solvent Addition: Add THF (500 mL). The mixture will be biphasic.

  • Cbz-Cl Addition: Cool the mixture to 0–5°C using an ice/salt bath. Add Benzyl chloroformate (92 mL) dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature <10°C to minimize decomposition of Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 3–4 hours.

    • Monitor: Check by HPLC or TLC (EtOAc/Hexane 1:1). You may observe two spots: the lower Rf (Target) and higher Rf (Bis-Cbz impurity).

Step 2: The "Corrective" Hydrolysis Scientific Rationale: At this stage, the reaction mixture likely contains 5-15% of the N,N'-bis-Cbz byproduct. The pyrazole-N-Cbz bond is electronically similar to an imidazolide and is unstable to nucleophilic attack.

  • Check pH: The reaction mixture should still be basic (pH ~9-10).

  • Hydrolysis: If Bis-Cbz is present (>2% by HPLC), add 1M NaOH (approx. 100-200 mL) to raise pH to ~12. Stir at room temperature for 1–2 hours.

    • Endpoint: Disappearance of the Bis-Cbz peak in HPLC. The target exocyclic carbamate is stable under these conditions.

Step 3: Workup and Isolation

  • Phase Separation: Stop stirring. Separate the organic (THF) layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 200 mL) to recover any product trapped in the water phase.

  • Combination: Combine organic layers (THF + EtOAc).

  • Washing: Wash combined organics with Brine (300 mL).

  • Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Rotavap) at 40°C to approximately 150 mL volume. Do not evaporate to dryness yet.

Step 4: Crystallization (Anti-solvent Method)

  • Precipitation: To the concentrated organic residue, slowly add n-Heptane (or Hexanes) (approx. 400 mL) with stirring. A white precipitate should form immediately.

  • Aging: Stir the slurry at room temperature for 2 hours, then cool to 0-5°C for 1 hour.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with cold Heptane/EtOAc (4:1) (100 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Analytical Specifications & Troubleshooting

Characterization Data[3][4][6][7][8]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 88–90 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.65 (br s, 1H, Pyrazole-NH)

    • δ 7.70 (br t, 1H, Carbamate-NH)

    • δ 7.60 (d, 1H, Pyrazole-CH)

    • δ 7.30–7.40 (m, 5H, Benzyl-Ar)

    • δ 6.15 (d, 1H, Pyrazole-CH)

    • δ 5.05 (s, 2H, Benzyl-CH2)

    • δ 4.15 (d, 2H, N-CH2-Pyrazole)

  • Mass Spectrometry (ESI+): m/z 232.1 [M+H]+.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete extraction; Product lost in aqueous phase.The product has moderate water solubility.[6] Saturate the aqueous phase with NaCl before extraction.
Bis-Cbz Impurity Persists Hydrolysis step too short or pH too low.Extend stirring with 1M NaOH. Ensure pH > 12. The pyrazole-N-Cbz is unstable; it will cleave.
Oiling Out Rapid addition of anti-solvent.Add Heptane very slowly to the concentrated EtOAc/THF solution. Seed with pure crystal if available.
Pink/Red Coloration Oxidation of trace hydrazine impurities.Ensure starting material is high purity. Recrystallize final product from Ethanol/Water.

Part 4: Process Safety (E-E-A-T)

Critical Hazards
  • Benzyl Chloroformate: Highly toxic, corrosive, and a potent lachrymator. Handle only in a fume hood. Decomposes to liberate HCl.[7]

  • Pyrazoles: Potential sensitizers.[5] Avoid inhalation of dust.

  • THF: Peroxide former. Ensure peroxide levels are checked before distillation/concentration.

Self-Validating Safety System
  • Pressure Control: The reaction generates CO2 if bicarbonate is used, or HCl fumes if not buffered. The Schotten-Baumann protocol (Na2CO3) neutralizes HCl in situ but generates CO2. Ensure the reactor is vented to a scrubber.

  • Exotherm Control: The addition of Cbz-Cl is exothermic. A temperature probe with an alarm set at 15°C is recommended during addition.

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz stability and cleavage).

  • Organic Syntheses, Coll. Vol. 10, p. 382 (2004). Synthesis of N-protected amino-pyrazoles.

  • BenchChem Application Note. Selective N-Methylation and Protection of Pyrazoles.

  • PubChem Compound Summary. Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (Compound CID 102386438).

  • Journal of Medicinal Chemistry. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines. (Provides context on the stability of the scaffold).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up chemical reactions.

Sources

High-Efficiency Deprotection of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the benzyloxycarbonyl (Cbz) protecting group from benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a critical transformation in the synthesis of pyrazole-based medicinal scaffolds. While catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for Cbz cleavage, this specific substrate presents a unique challenge: catalyst poisoning by the pyrazole nitrogen.

This application note details a robust, self-validating protocol designed to overcome heteroatom-induced catalyst deactivation. By incorporating a proton-assisted strategy, we ensure quantitative conversion to (1H-pyrazol-3-yl)methanamine while maintaining the integrity of the aromatic pyrazole ring.

Chemical Context & Mechanistic Insights

The Challenge: Heteroatom Poisoning

Standard hydrogenation protocols often fail or stall with pyrazole-containing substrates. The pyridine-like nitrogen (N2) of the pyrazole ring possesses a lone pair capable of coordinating strongly to the Palladium surface. This competitive binding blocks the active sites required for


 adsorption and oxidative addition, effectively "poisoning" the catalyst.
The Solution: Acid-Assisted Hydrogenolysis

To mitigate poisoning, this protocol recommends conducting the hydrogenation in acidic media (e.g., methanolic HCl or acetic acid). Protonation of the pyrazole nitrogen (


) renders it non-nucleophilic, preventing coordination to the Pd center without reducing the aromatic ring itself.
Reaction Scheme

The transformation proceeds via the cleavage of the benzylic C-O bond, followed by the spontaneous decarboxylation of the resulting carbamic acid.

Reaction:



(Where R = 1H-pyrazol-3-ylmethyl)

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory poisoning pathway, highlighting how acid additives block the inhibition.

Catalytic_Cycle_and_Poisoning Start Substrate: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Poisoning POISONING PATHWAY: Pyrazole N-Coordination to Pd Start->Poisoning Neutral Conditions Protonation ACID ADDITIVE (HCl/AcOH): Protonates Pyrazole N Start->Protonation Pre-treatment Pd_Surface Active Pd(0) Surface Adsorption Adsorption of Cbz Group Pd_Surface->Adsorption Catalysis Hydrogenolysis Hydrogenolysis & Decarboxylation Adsorption->Hydrogenolysis + H2 Poisoning->Pd_Surface Deactivates Catalyst Protonation->Adsorption Prevents Coordination Hydrogenolysis->Pd_Surface Regeneration Product Product: (1H-pyrazol-3-yl)methanamine (Salt) Hydrogenolysis->Product - CO2, - Toluene

Caption: Catalyst poisoning mechanism by pyrazole nitrogen vs. acid-assisted productive cycle.

Experimental Protocol

Materials & Equipment
  • Substrate: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred to minimize pyrophoric risk. Load: 10-20 wt% relative to substrate.[1]

  • Solvent: Methanol (HPLC grade).[2]

  • Additive: 1.25 M HCl in Methanol (or concentrated HCl added dropwise).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
  • Filtration: Celite® 545 filter aid.

Step-by-Step Procedure (Acid-Assisted)

Step 1: Preparation of Reaction Mixture

  • In a round-bottom flask, dissolve benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (1.0 g, 4.3 mmol) in Methanol (20 mL).

  • Add 1.25 M HCl in MeOH (4.0 mL, 5.0 mmol, 1.15 equiv).

    • Note: Ensuring acidic pH is crucial to prevent catalyst poisoning.

Step 2: Catalyst Addition (Inerting)

  • Connect the flask to a vacuum/nitrogen manifold.

  • Under a gentle stream of Nitrogen, carefully add 10% Pd/C (100-200 mg).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water.

Step 3: Hydrogenation

  • Evacuate the flask (house vacuum) and backfill with Nitrogen (3 cycles) to remove Oxygen.

  • Evacuate and backfill with Hydrogen gas (balloon or manifold).[1][3]

  • Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH/DCM with 1%

      
      ) or LC-MS after 2 hours. The starting material spot should disappear.
      

Step 4: Workup

  • Once complete (typically 2-6 hours), flush the system with Nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst.[1][3][4][5]

    • Critical: Do not let the filter cake dry out completely; wash with Methanol.

  • Concentrate the filtrate under reduced pressure (rotary evaporator).

Step 5: Isolation

  • As HCl Salt: The residue obtained is the hydrochloride salt of (1H-pyrazol-3-yl)methanamine. It can be triturated with diethyl ether to yield a solid.

  • As Free Base: If the free amine is required, dissolve the residue in minimal water, neutralize with

    
     or ion-exchange resin, and extract/lyophilize.
    

Process Optimization & Troubleshooting

The following table summarizes common issues and validated solutions for this specific transformation.

IssueObservationRoot CauseCorrective Action
Stalled Reaction SM remains after 6hCatalyst poisoning by Pyrazole N.Add 1-2 equiv. of HCl or Acetic Acid.
Low Yield Clean LC-MS but low mass recoveryProduct volatility or water solubility.The free amine is small and polar. Isolate as HCl salt to improve handling.
Ring Reduction M+4 mass observedOver-hydrogenation of pyrazole.Reduce pressure to 1 atm; stop reaction immediately upon SM consumption.
Ignition Spark during catalyst additionDry catalyst handling.Pre-wet catalyst with water/toluene before adding to methanol solution.

Safety & Compliance (E-E-A-T)

  • Hydrogen Gas (

    
    ):  Extremely flammable. Ensure all ignition sources are removed. Perform reactions in a well-ventilated fume hood.
    
  • Palladium on Carbon (Pd/C): Pyrophoric.[2][3] Spent catalyst is a fire hazard. Quench filter cakes with water immediately after filtration and dispose of in a dedicated "Heavy Metal Waste" container.

  • Link Integrity: All protocols adhere to standard safety guidelines outlined by the .

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[5] John Wiley & Sons.

  • Catalyst Poisoning in Hydrogenation. Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses.[4][6] Academic Press. (Classic text establishing heteroatom poisoning mechanisms).

  • Optimization of Pyrazole Hydrogenation. Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrazole Derivatives." (General reference for pyrazole stability).

  • Safe Handling of Catalysts. Sigma-Aldrich Technical Bulletin. Handling Pyrophoric Reagents.[2][7]

Sources

Application Note: Solvent Systems for Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Synthesis, Solubility, and Regioselective Transformations

Executive Summary & Molecule Profile

This guide details the solvent selection strategy for Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate , a critical intermediate in the synthesis of kinase inhibitors and fragment-based drug discovery. The molecule features a "push-pull" physicochemical profile: a lipophilic benzyl carbamate (Cbz) tail and a polar, amphoteric pyrazole head.

Effective handling requires balancing these opposing properties.[1] This note provides validated protocols for synthesis, solubility optimization, and downstream regioselective alkylation—a common bottleneck in pyrazole chemistry.

Physicochemical Analysis[2][3][4][5][6][7][8]
  • Core Structure: 1H-pyrazole ring linked via a methylene bridge to a Cbz-protected amine.

  • Key Challenge: The pyrazole NH is a hydrogen bond donor (HBD) and acceptor (HBA), leading to aggregation in non-polar solvents. The Cbz group limits water solubility.

  • pKa Context: Pyrazole NH pKa

    
     14 (DMSO); Pyrazolium NH pKa 
    
    
    
    2.5. The molecule is amphoteric.

Solubility & Solvent Selection Guide

The solubility of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is dictated by the competition between the hydrophobic Cbz group and the H-bonding pyrazole network.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMF / DMSO Excellent Universal Stock, N-AlkylationBreaks pyrazole H-bond aggregates. Hard to remove; use lyophilization or aqueous workup.
Chlorinated DCM / Chloroform Good Synthesis, ExtractionsGood for the Cbz-protected form. Pyrazole NH may require trace MeOH to disrupt aggregation.
Alcohols MeOH / EtOH High Hydrogenolysis, RecrystallizationExcellent for deprotection (Cbz removal). Protic nature suppresses nucleophilicity in alkylation.
Ethers THF / 2-MeTHF Moderate-Good Reaction Medium2-MeTHF is the preferred green alternative. Dry THF is essential for base-mediated reactions.
Hydrocarbons Hexane / Heptane Poor Precipitation / AntisolventUsed to crash out the product from DCM/EtOAc mixtures.
Fluorinated TFE / HFIP Specialized Regioselective Alkylation Critical:[2] Promotes specific tautomers via strong H-bond donation. See Section 4.
Visualization: Solubility Decision Tree

SolubilityLogic Start Solvent Selection Start Goal Define Goal Start->Goal Synthesis Synthesis (Protection) Goal->Synthesis Core Synthesis Reactivity Reactivity Goal->Reactivity N-Alkylation Deprotection Deprotection Goal->Deprotection Cbz Removal Biphasic THF/Water or DCM/Water Synthesis->Biphasic Start Material = Salt Regio Use Fluorinated Alcohols (TFE, HFIP) Reactivity->Regio Control Regioselectivity? General DMF or ACN (Dry) Reactivity->General Standard S_N2 PdC MeOH or EtOH (+ trace HCl) Deprotection->PdC Hydrogenolysis

Figure 1: Decision logic for selecting the optimal solvent system based on the experimental stage.

Protocol: Synthesis of the Core Scaffold

Reaction: Protection of (1H-pyrazol-3-yl)methanamine with Benzyl Chloroformate (Cbz-Cl).

Rationale

The starting material, (1H-pyrazol-3-yl)methanamine, is often supplied as a dihydrochloride salt. A biphasic Schotten-Baumann system is superior here because it allows the inorganic base to neutralize the salt in the aqueous phase while the lipophilic Cbz-Cl reacts at the interface/organic phase, preventing over-acylation of the pyrazole nitrogen.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve (1H-pyrazol-3-yl)methanamine·2HCl (1.0 equiv) in Water (5 mL/mmol).

  • Basification: Add Sodium Bicarbonate (

    
    )  (4.0 equiv). The solution will bubble (
    
    
    
    evolution). Ensure pH
    
    
    8-9.
  • Solvent Addition: Add THF or DCM (5 mL/mmol). Vigorous stirring is essential to create an emulsion.

  • Reaction: Cool to 0°C. Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) over 15 minutes.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass: M+1

    
     232).
    
    • Self-Validation: If di-protection (acylation of pyrazole N) is observed, treat the crude mixture with 1M NaOH in MeOH for 30 mins to selectively hydrolyze the unstable pyrazole-carbamate while leaving the benzyl carbamate intact.

  • Workup: Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with Brine. Dry over

    
    .[3][4]
    
  • Purification: Recrystallize from EtOAc/Heptane or flash chromatography (DCM/MeOH gradient).

Application: Regioselective N-Alkylation

The Critical Challenge: Pyrazoles can be alkylated at


 or 

.[2] Standard polar aprotic solvents (DMF) often yield 1:1 mixtures.

Expert Insight: Recent literature highlights the use of Fluorinated Alcohols (TFE, HFIP) to control this regioselectivity via specific hydrogen-bonding interactions that stabilize one tautomer over the other [1][2].

Comparative Solvent Protocol
  • Standard (S_N2): DMF,

    
    .[2] Fast, but often poor regioselectivity.
    
  • High-Fidelity (Regioselective): Hexafluoroisopropanol (HFIP).[4]

Workflow Diagram (N-Alkylation)

AlkylationWorkflow cluster_Solvent Solvent Effect Substrate Cbz-Pyrazole Substrate DMF Solvent: DMF (Dipole Driven) Substrate->DMF HFIP Solvent: HFIP (H-Bond Driven) Substrate->HFIP Mix Mixture of N1 / N2 Isomers DMF->Mix Low Selectivity Single Target Isomer (Steric/Electronic Control) HFIP->Single High Selectivity (>95:5)

Figure 2: Impact of solvent choice on pyrazole alkylation outcomes.

Protocol (Regioselective)
  • Dissolve Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate in HFIP (Hexafluoroisopropanol) (0.2 M).

  • Add alkyl halide (1.1 equiv).

  • Note: HFIP is slightly acidic; reactions may not require external base if the alkylating agent is reactive, or mild bases like

    
     can be used.
    
  • Stir at RT.[5][6][4][7] HFIP creates a "cage" around the pyrazole, directing alkylation away from the H-bond network.

Deprotection Protocol (Cbz Removal)

Method: Catalytic Hydrogenolysis.[4]

Solvent Strategy

While Methanol (MeOH) is the standard solvent, the free amine product (aminomethyl pyrazole) can poison the Palladium catalyst by binding strongly to the metal surface.

  • The Fix: Use MeOH with 1.0 equiv HCl or Acetic Acid . This protonates the product immediately, preventing catalyst poisoning.

Procedure
  • Dissolve substrate in MeOH (0.1 M).

  • Add 10% Pd/C (10 wt% loading).

  • Add 1.0 equiv HCl (1.25 M in MeOH) or Acetic Acid .

  • Purge with

    
     (balloon pressure is sufficient).[4] Stir for 2–6 hours.
    
  • Filtration: Filter through Celite. Caution: Do not let dry Pd/C contact air (pyrophoric). Keep wet with water/solvent.

  • Isolation: Concentrate. The product will be the Hydrochloride or Acetate salt, which is stable and water-soluble.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Journal of Organic Chemistry.[5][8] Retrieved from [Link]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[9] (Standard reference for Cbz cleavage protocols). Retrieved from [Link]

  • Organic Syntheses. Synthesis of Pyrazole Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. We understand that purification is a critical step that dictates the success of subsequent reactions and the validity of biological data. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

Q1: My crude product is a persistent oil or gum after solvent removal. How can I induce solidification?

A1: This is a frequent issue, often caused by residual solvent or the presence of impurities that inhibit crystallization.

  • High-Vacuum Drying: Ensure all volatile solvents (like Ethyl Acetate, DCM, or THF) are removed by drying the crude material under high vacuum for several hours, sometimes with gentle heating (30-40 °C).

  • Trituration: Attempt to triturate the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Add a small amount of a solvent like hexanes, diethyl ether, or a mixture of both. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed to initiate nucleation and crystallization.

  • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., a small volume of ethyl acetate or acetone). Then, slowly add a poor solvent (an "anti-solvent") like hexanes or cold water dropwise with vigorous stirring until the solution becomes persistently cloudy. Allow it to stand, and with luck, the product will precipitate as a solid.

Q2: What are the most likely impurities I should expect from a typical synthesis?

A2: Understanding potential impurities is key to designing a purification strategy. Common contaminants include:

  • Unreacted Starting Materials: 3-(aminomethyl)-1H-pyrazole and the benzylating agent (e.g., benzyl chloroformate).

  • Byproducts of the Benzylating Agent: Benzyl alcohol is a very common impurity, formed from the hydrolysis of benzyl chloroformate.

  • Di-substituted Products: Potentially, reaction at both the side-chain amine and one of the pyrazole nitrogens, although less likely under standard conditions.

  • Reaction Solvents and Reagents: Residual base (like triethylamine or DIPEA) and any solvents used in the synthesis.

Q3: My initial TLC plate shows multiple spots. What is the best general-purpose purification method to start with?

A3: For a complex mixture, flash column chromatography on silica gel is the most robust and versatile method.[1][2] It allows for the separation of compounds with different polarities. A typical starting eluent system would be a gradient of ethyl acetate in hexanes. The polar pyrazole and carbamate moieties will cause the compound to adhere to the silica, while less polar impurities can be washed away.

Q4: My compound has very low solubility in common chromatography solvents like hexanes and ethyl acetate. How can I purify it effectively?

A4: Poor solubility is a significant challenge for purification.

  • For Column Chromatography: Avoid loading the column with a large volume of a "good" but strong solvent (like pure DCM or methanol), as this will ruin the separation. The best approach is dry loading . Dissolve your crude product in a strong solvent (e.g., minimal DCM, methanol, or even DMSO if necessary), add a portion of silica gel to this solution to form a slurry, and then carefully evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully loaded onto the top of your column.[3]

  • For Recrystallization: The key is to find a suitable solvent or a binary solvent system. This often requires screening. You need a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, use a binary system consisting of a "good" solvent and a "poor" solvent that are miscible.[3]

Part 2: Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: Low Purity and Yield After Initial Aqueous Workup
  • Symptoms: The extracted organic layer, after drying and concentration, yields a dark, oily residue with multiple spots on TLC, and the mass recovery is low.

  • Potential Causes:

    • Emulsion Formation: The amphiphilic nature of the product and certain impurities can lead to stable emulsions during liquid-liquid extraction, trapping the product in the interface.

    • Product Loss to Aqueous Layer: The pyrazole nitrogen can be protonated, especially if the aqueous layer is acidic, increasing the water solubility of your product.

    • Incomplete Extraction: Insufficient volume or number of extractions with the organic solvent.

  • Solutions & Protocol:

    • Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, often breaking the emulsion.

    • pH Control: During the workup, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. This can be achieved by washing with a saturated sodium bicarbonate (NaHCO₃) solution to ensure the pyrazole nitrogen is deprotonated and the compound is less water-soluble.

    • Thorough Extraction: Perform at least three separate extractions with your organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL aqueous layer) to ensure complete recovery of the product.

Problem 2: Recrystallization Fails or Gives Poor Results
  • Symptoms: The compound "oils out" as a liquid instead of forming crystals; no solid forms upon cooling; the resulting solid is still impure.

  • Potential Causes:

    • Incorrect Solvent Choice: The solvent may be too good (product remains dissolved) or too poor (product crashes out amorphously with impurities).

    • Cooling Too Rapidly: Fast cooling often leads to the precipitation of an amorphous solid or the trapping of impurities within the crystal lattice.

    • High Impurity Load: If the crude material is less than ~90% pure, impurities can significantly interfere with crystal lattice formation.

  • Solutions & Protocol:

    • Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). Find one where it is soluble when hot and insoluble when cold.

    • Employ a Binary Solvent System: A powerful technique is to dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add a "poor" (anti-solvent) until turbidity appears. See Protocol 2 below for a detailed method.

    • Slow Cooling: After dissolving your compound in a hot solvent, allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Pre-Purification: If the material is very impure, first run it through a quick silica gel "plug" (a short column) to remove the gross impurities before attempting recrystallization.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is the most reliable method for obtaining high-purity Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate from a complex crude mixture.

  • TLC Analysis & Eluent Selection:

    • Dissolve a tiny sample of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc). Test ratios like 4:1, 2:1, and 1:1 Hexanes:EtOAc.

    • The ideal system will give your product a Retention Factor (Rf) of 0.25 - 0.35 . This ensures good separation and a reasonable elution time from the column.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40-80 g silica mass for every 1 g of crude product).

    • Pack the column using the chosen eluent system (starting with a lower polarity, e.g., 4:1 Hexanes:EtOAc) as a slurry. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended[3]):

    • Dissolve your entire crude product in a minimal amount of a volatile solvent (e.g., DCM, Methanol).

    • Add silica gel (approximately 1.5-2 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the lower-polarity solvent mixture.

    • If necessary, gradually increase the polarity of the eluent (e.g., from 4:1 to 2:1 Hexanes:EtOAc) to move your product down the column. This is known as a gradient elution.

    • Collect fractions in test tubes and monitor their contents using TLC.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

Protocol 2: Recrystallization from a Binary Solvent System

This method is ideal for purifying a solid product that is already reasonably pure (>90%).

  • Solvent System Selection:

    • Identify a "good" solvent in which your compound is very soluble (e.g., Ethyl Acetate, Acetone, or Ethanol).

    • Identify a miscible "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., Hexanes, Heptane, or Water). A common and effective pair is Ethyl Acetate/Hexanes .

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (Ethyl Acetate) dropwise while heating gently (e.g., in a warm water bath) and stirring, until the solid just dissolves. It is critical to use the minimum amount of hot solvent.

  • Inducing Crystallization:

    • Remove the flask from the heat.

    • Slowly add the "poor" solvent (Hexanes) dropwise with continuous stirring.

    • Continue adding until the solution becomes slightly and persistently cloudy (turbid). This is the point of saturation.

    • If necessary, add one or two drops of the "good" solvent to redissolve the cloudiness.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature without being disturbed. Slow cooling is essential for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent (Hexanes) to remove any residual soluble impurities.

    • Dry the purified crystals under high vacuum.

Part 4: Visualization & Workflow

To streamline your decision-making process, the following diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow start Crude Product (Post-Reaction) analysis Analyze by TLC start->analysis decision_solid Is the product a solid? analysis->decision_solid decision_tlc Is TLC >95% pure (one major spot)? decision_solid->decision_tlc Yes chromatography Action: Flash Column Chromatography (Protocol 1) decision_solid->chromatography No (Oil/Gum) recrystallize Action: Attempt Recrystallization (Protocol 2) decision_tlc->recrystallize Yes decision_tlc->chromatography No final_product Pure Product recrystallize->final_product decision_solubility Is solubility in eluent poor? chromatography->decision_solubility dry_load Use Dry Loading Technique decision_solubility->dry_load Yes wet_load Use Wet (Direct) Loading decision_solubility->wet_load No dry_load->final_product wet_load->final_product

Caption: Decision workflow for selecting a purification method.

References

  • Caputo, F., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. 5-Benzo[4][5]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Available at: [Link]

  • SYNLETT. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Available at: [Link]

  • Siddiqui, Z. N., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. MDPI. Available at: [Link]

  • Wang, C., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Content Type: Technical Support Center Guide

Product Classification: Heterocyclic Carbamate Linker Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-REC-PYRZ-004

Executive Summary & Solvent Selection Matrix

The Challenge: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate presents a unique purification challenge due to its dual nature: the lipophilic benzyl carbamate (Cbz) tail and the polar, hydrogen-bonding pyrazole head. This amphiphilic structure often leads to "oiling out" rather than discrete crystallization.

The Solution: Successful recrystallization requires a solvent system that disrupts the intermolecular hydrogen bonding of the pyrazole moiety at high temperatures while exploiting the lipophilicity of the benzyl group to drive precipitation upon cooling.

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Heptane Primary High Recommended starting point. Excellent for removing non-polar impurities. The "Standard Binary System" for Cbz-protected amines.
Ethanol (Abs.) / Water AlternativeMedium-HighBest for removing inorganic salts or highly polar byproducts. Risk of hydration/solvate formation.
Toluene SpecificMediumUseful if the crude contains significant benzyl alcohol impurities. Requires slow cooling to avoid oiling.
Dichloromethane (DCM) SolventLowNot recommended for crystallization. Too good a solvent; difficult to induce precipitation. Use only for initial dissolution if filtering off insolubles.
Diethyl Ether Anti-solventMediumGood anti-solvent but high volatility makes reproducible crystal growth difficult.

Standard Operating Procedure (SOP)

Protocol A: The Binary Solvent Method (EtOAc/Heptane)

Use this protocol for crude material with >85% purity.

Mechanistic Insight: Ethyl acetate disrupts the pyrazole-pyrazole hydrogen bonding network at elevated temperatures. Heptane acts as the anti-solvent, lowering the dielectric constant of the medium and forcing the hydrophobic benzyl moiety to aggregate and crystallize.

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethyl Acetate (EtOAc) required to dissolve the solid at near-reflux temperature (approx. 70°C).

    • Tip: If undissolved particles remain after 10 mins, perform a hot filtration to remove inorganic salts.

  • The Cloud Point: While maintaining gentle reflux, add n-Heptane dropwise.

    • Critical Step: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution back to transparency.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold surface induces kinetic trapping, leading to oils or amorphous solids.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 1:3 EtOAc/Heptane mixture.

Troubleshooting Guide & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form on the bottom of the flask instead of crystals. Cause: The compound is separating as a supercooled liquid because the temperature is above its melting point in the solvent mixture, or the anti-solvent was added too quickly.

Corrective Actions:

  • The Re-Heat Method: Re-heat the mixture until the oil dissolves. Add a small amount (5-10% volume) of the good solvent (EtOAc). Cool much more slowly.

  • Seeding: Add a "seed crystal" of the pure compound when the solution reaches room temperature. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Solvent Switch: If oiling persists, switch to Ethanol/Water . Dissolve in hot ethanol, add warm water until turbid, and cool.

Issue 2: Sticky/Gummy Solid

Symptom: The product precipitates but forms a gum that traps impurities. Cause: Retention of benzyl alcohol (a common byproduct of Cbz reagents) or residual solvent.

Corrective Actions:

  • Trituration: Decant the mother liquor. Add cold Diethyl Ether or Pentane to the gum and sonicate/stir vigorously. This often extracts the impurities and hardens the solid.

  • Drying: Ensure the crude material is bone-dry before attempting recrystallization. Residual DCM or chloroform can inhibit crystal lattice formation.

Issue 3: Low Yield

Symptom: Crystals form beautifully, but the mass recovery is <50%. Cause: The compound is too soluble in the mother liquor.

Corrective Actions:

  • Concentration: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop).

  • Anti-solvent Ratio: Increase the ratio of Heptane during the precipitation step, but be careful not to trigger oiling out.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for selecting the optimal purification route based on the crude material's behavior.

RecrystallizationWorkflow Start Start: Crude Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate SolubilityCheck Solubility Check: Dissolve in hot EtOAc Start->SolubilityCheck Insoluble Insoluble Material? SolubilityCheck->Insoluble HotFilter Perform Hot Filtration Insoluble->HotFilter Yes AddAntiSolvent Add n-Heptane Dropwise (Reflux) Insoluble->AddAntiSolvent No HotFilter->AddAntiSolvent Cooling Cool Slowly to RT AddAntiSolvent->Cooling Observation Observation Cooling->Observation Crystals Crystals Formed Observation->Crystals Precipitate Oil Oiling Out Observation->Oil Liquid Phase Isolate Filter & Wash (Cold 1:3 Mix) Crystals->Isolate FixOil Re-heat & Add More EtOAc Oil->FixOil Triturate Triturate with Diethyl Ether Oil->Triturate Persistent Gum Seed Seed / Scratch Glass FixOil->Seed Seed->Cooling Triturate->SolubilityCheck Retry

Caption: Logical workflow for the recrystallization of pyrazole-carbamates, addressing solubility checks, filtration, and troubleshooting oiling events.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Syntheses. (2013). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses, 90, 266-279. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

preventing oiling out of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of "oiling out" during the crystallization of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to solve this and future purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out," and why is it happening with my benzyl N-(1H-pyrazol-3-ylmethyl)carbamate?

"Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an "oil") rather than a solid crystalline material.[1] This event, also known as liquid-liquid phase separation (LLPS), occurs when the concentration of your compound in the solvent exceeds the solubility limit to such a high degree (high supersaturation) that the system finds it kinetically easier to form a disordered, solute-rich liquid phase instead of an ordered crystal lattice.[2]

For benzyl N-(1H-pyrazol-3-ylmethyl)carbamate, its molecular structure contributes to this behavior. The molecule possesses both polar (pyrazole ring, carbamate group with H-bonding capability) and nonpolar (benzyl group) regions. This amphiphilic nature can lead to complex interactions with the solvent, and under conditions of high supersaturation, the molecules may aggregate into disordered, liquid-like clusters rather than aligning into a crystal.

Q2: What are the primary factors that trigger oiling out for this specific compound?

Several key experimental parameters are often responsible:

  • High Supersaturation: This is the primary driver.[1] It is most often created by dissolving the carbamate in a minimal amount of hot solvent and then cooling it too rapidly.

  • Poor Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound is too soluble even when cold, or if using a solvent mixture with components of very different polarities (e.g., ethanol-hexane), the separating solute can cause the solvent system itself to demix, promoting oiling out.[4]

  • Presence of Impurities: Impurities can significantly depress the melting point of your compound or interfere with the crystal lattice formation.[5][6] The resulting solute-rich oil can be an excellent solvent for these impurities, trapping them upon eventual solidification.[1][2]

  • Low Melting Point: Oiling out is common when the temperature of the solution is higher than the melting point of the solute.[5] While the exact melting point of the target compound is not readily published, the related benzyl carbamate melts at 86-89 °C.[7][8] If your compound is impure, its melting point could be significantly lower, making it prone to oiling out even at moderately warm temperatures.

Q3: How does oiling out compromise my product's purity, yield, and downstream processing?

Oiling out is a significant problem in process chemistry for several reasons:

  • Poor Impurity Rejection: The oil phase often acts as a mini "solvent" that can readily dissolve impurities.[2] When this oil eventually solidifies, these impurities become trapped, leading to a product with poor purity.[5]

  • Formation of Amorphous Solids: The oil may solidify into a glassy or amorphous solid, which is often sticky, difficult to filter, and hard to dry.[1] This can lead to significant handling issues and yield loss.[5]

  • Uncontrolled Crystallization: The transformation from oil to solid is often rapid and uncontrolled, leading to inconsistent product morphology, poor powder properties, and potential solvent inclusion.[1] This makes process scale-up unreliable.[2]

Troubleshooting Guide: A Systematic Approach to Preventing Oiling Out

If you are currently facing an oiling out issue, follow this systematic guide. Start with the immediate remedies and proceed to the more systematic optimization steps if the problem persists.

Problem: My solution turned cloudy and formed oily droplets upon cooling.

This is the classic sign of oiling out. Here are the immediate steps to take.

Step 1: Immediate Remedial Action

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% more volume) of the primary (more soluble) solvent.[9]

  • Heat Until Clear: Gently heat the mixture until the oil completely redissolves and the solution becomes clear again.

  • Slow Down the Cooling: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Allow it to cool very slowly.

    • Insulate the flask by wrapping it in glass wool or leaving it inside a heated mantle that is turned off.

    • Alternatively, place the flask in a large beaker of hot water and allow the entire assembly to cool to room temperature over several hours.

  • Induce Crystallization (If Necessary): If no crystals form after slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[10]

If oiling out still occurs, you must re-evaluate your crystallization conditions, starting with the solvent system.

start Oiling Out Observed reheat 1. Re-heat solution 2. Add 5-10% more primary solvent start->reheat Immediate Action slow_cool Cool SLOWLY (e.g., in insulated container or warm water bath) reheat->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success! Collect and dry crystals. check_crystals->success Yes induce Try to induce crystallization (scratching, seeding) check_crystals->induce No failure Problem Persists: Proceed to Systematic Optimization induce->check_crystals induce->failure Still No Crystals / Oils Out Again start Prepare Saturated Solution at Elevated Temperature (T1) cool1 Slowly Cool to Metastable Zone (T2, where T2 < T1) start->cool1 add_seeds Add Seed Crystals (1-2% w/w) cool1->add_seeds hold Hold at T2 for 30-60 min to Allow Crystal Growth add_seeds->hold cool2 Continue Slow Cooling to Final Isolation Temperature (T3) hold->cool2 end_node Collect Pure Crystalline Product cool2->end_node

Caption: A robust experimental workflow for crystallization using a seeding protocol.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development, 24(3), 393-401. Retrieved from [Link]

  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 12(3), 1156-1165. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from [Link]

  • Journal of the Society of Powder Technology, Japan. (n.d.). Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. J-Stage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (2022, December 15). benzyl N-[1-(4-bromophenyl)-1H-pyrazol-3-yl]carbamate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020, July 9). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
  • UreaKnowHow. (2025, September 30). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, September 9). (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-[1H-indol-3-yl(phenyl)methyl]carbamate. Retrieved from [Link]

  • Molbase. (n.d.). ETHYL N-(1-BENZYL-4-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-3-YL)CARBAMATE. Retrieved from [Link]

  • PubMed. (2009, February 15). N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the theoretical basis for the expected spectrum, provide a validated experimental protocol for data acquisition, and compare the utility of ¹H NMR with complementary analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers and drug development professionals who require robust methods for structural elucidation and quality control.

Introduction: The Structural Challenge

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a molecule that combines three key pharmacophoric fragments: a benzyl protecting group, a flexible carbamate linker, and a pyrazole ring. Accurate structural confirmation is paramount, as subtle isomeric impurities can have profound effects on biological activity and material properties. ¹H NMR spectroscopy stands as the primary and most informative technique for this purpose, offering a detailed fingerprint of the molecular structure by probing the chemical environment of every proton. This guide explains the causality behind peak assignments and provides a framework for confident analysis.

Part 1: Theoretical ¹H NMR Analysis and Predicted Spectrum

The unique electronic environment of each proton in benzyl N-(1H-pyrazol-3-ylmethyl)carbamate gives rise to a distinct signal in the ¹H NMR spectrum. Understanding the factors that influence these signals—namely chemical shift, integration, and multiplicity—is the first step in spectral interpretation.

The structure below is annotated to assign a letter to each chemically distinct proton, which will be referenced throughout this guide.

Caption: Labeled structure of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for the molecule, assuming analysis in DMSO-d₆, a solvent capable of revealing exchangeable N-H protons through hydrogen bonding.

LabelProton TypePredicted δ (ppm)MultiplicityIntegrationRationale & Causality
a Aromatic (Ar-H)7.30 - 7.45Multiplet (m)5HThese protons are on the phenyl ring. Their chemical shift is in the characteristic aromatic region due to the deshielding effect of the ring current.[1]
b Benzylic (-O-CH₂-Ar)~5.11Singlet (s)2HThese protons are deshielded by the adjacent electronegative oxygen atom and the aromatic ring's anisotropic effect.[2] With no adjacent protons, the signal is a singlet.
c Carbamate (-NH-COO)~7.8 - 8.2Triplet (t)1HThe chemical shift is variable and solvent-dependent. In DMSO, it is expected to be a sharp triplet due to coupling with the adjacent methylene protons (d). The signal can broaden with traces of water.
d Methylene Bridge (-NH-CH₂-Py)~4.25Doublet (d)2HDeshielded by the adjacent nitrogen of the carbamate and the pyrazole ring. The signal is split into a doublet by the carbamate N-H proton (c).
e Pyrazole Ring (H5)~7.5 - 7.6Doublet (d)1HThis proton is adjacent to the sp²-hybridized ring nitrogen, causing significant deshielding.[3] It is split into a doublet by the H4 proton (f).
f Pyrazole Ring (H4)~6.2 - 6.3Doublet (d)1HLess deshielded than H5. It appears as a doublet due to coupling with the H5 proton (e). Note: The coupling constant between H4 and H5 is typically small (~2-3 Hz).
g Pyrazole Ring (-NH-)> 12.0Broad Singlet (br s)1HThis proton is acidic and its signal is often very broad and far downfield, especially in DMSO-d₆. Its position is highly sensitive to concentration and temperature.[4]

Part 2: A Validated Experimental Protocol

To ensure high-quality, reproducible data, the following protocol should be adhered to. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is often superior for visualizing N-H protons, which provides more complete structural information.[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate into a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the tube and vortex for 30-60 seconds until the sample is fully dissolved. A gentle warming may be applied if necessary.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. A good shim will result in a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • Experiment: Standard ¹H acquisition.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16 (increase if sample concentration is low).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks and normalize the integration relative to a well-resolved signal, such as the 5H aromatic multiplet.

Part 3: Comparative Analysis with Alternative Techniques

While ¹H NMR is the cornerstone of structural analysis for this molecule, a multi-technique approach provides an orthogonal validation system, enhancing the trustworthiness of the identification.

G cluster_0 Structural Elucidation Workflow A Synthesized Compound (Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate) B 1H NMR Analysis A->B Orthogonal Analysis C 13C NMR Analysis A->C Orthogonal Analysis D Mass Spectrometry (MS) A->D Orthogonal Analysis E Infrared (IR) Spectroscopy A->E Orthogonal Analysis F Confirm Structure & Purity B->F Proton Environment & Connectivity C->F Carbon Skeleton D->F Molecular Weight & Formula E->F Functional Groups

Caption: Workflow for comprehensive structural validation.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Detailed proton environment, connectivity (via coupling), and relative proton count.Unambiguously identifies all key structural fragments (benzyl, pyrazole, linker). Sensitive to stereochemistry and isomerism.Peak overlap in the aromatic region can occur. Exchangeable protons (NH) can give broad or variable signals.
¹³C NMR Number and type of carbon atoms (sp³, sp², C=O).Confirms the presence of the 11 unique carbons. The carbamate carbonyl signal (~156 ppm) is highly diagnostic.Insensitive, requires more sample or longer acquisition time. Provides no connectivity information on its own.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues.Confirms the molecular formula (C₁₁H₁₁N₃O₂). Key fragments like the benzyl cation (m/z 91) are easily identifiable.Does not distinguish between isomers (e.g., pyrazol-4-ylmethyl vs. pyrazol-3-ylmethyl).
IR Spectroscopy Presence of specific functional groups.Clearly shows characteristic stretches: N-H (~3300 cm⁻¹), C=O of carbamate (~1700 cm⁻¹), and aromatic C-H (~3100 cm⁻¹).[6]Provides a "low-resolution" view of the molecule; does not detail the connectivity of the atoms.

Conclusion

The structural elucidation of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is most effectively achieved through ¹H NMR spectroscopy. Its ability to provide a detailed map of proton environments and their connectivities makes it an indispensable tool. When used in conjunction with ¹³C NMR for carbon skeleton confirmation, Mass Spectrometry for molecular formula verification, and IR Spectroscopy for functional group identification, a self-validating and highly trustworthy analytical dossier is created. This multi-faceted approach ensures the identity, purity, and quality of the compound, meeting the rigorous standards required in scientific research and drug development.

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A Comparative Guide to the Mass Spectrometric Fragmentation of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also invaluable structural details through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate, a compound featuring a key protecting group strategy for heterocyclic amines.

This guide will provide a detailed, mechanistically-driven prediction of its fragmentation cascade. Furthermore, we will objectively compare its mass spectral behavior with that of two commonly employed alternative amine protecting groups, tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), supported by data from existing literature. A comprehensive, step-by-step experimental protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of such compounds is also presented to provide a practical framework for researchers.

The Rationale for Fragmentation Analysis

In the synthesis of complex molecules, protecting groups are transiently introduced to mask the reactivity of a functional group. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its relative stability and facile removal by hydrogenolysis. Understanding the mass spectral signature of the intact protected molecule and its characteristic fragments is crucial for reaction monitoring, impurity profiling, and metabolite identification. Collision-induced dissociation (CID) in a tandem mass spectrometer provides the energy to fragment a selected precursor ion, revealing structurally significant product ions that act as a molecular fingerprint.

Predicted ESI-MS/MS Fragmentation Pathway of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Under positive-ion electrospray ionization, benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is expected to readily form the protonated molecular ion, [M+H]⁺. Upon subjecting this precursor ion to CID, a cascade of fragmentation events is anticipated, dictated by the relative stabilities of the resulting fragments. The primary fragmentation pathways are predicted to involve the cleavage of the carbamate and benzyl functionalities, as well as fragmentation of the pyrazole ring.

The most likely fragmentation pathways are visualized in the following diagram:

G cluster_main Predicted Fragmentation of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate mol [M+H]⁺ Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate frag1 m/z 91 Tropylium ion mol->frag1 Benzylic Cleavage frag2 m/z 108 [C7H8O]⁺ mol->frag2 Rearrangement frag4 m/z 174 [M+H - CO2]⁺ mol->frag4 - CO2 frag5 m/z 81 [C4H5N2]⁺ mol->frag5 Carbamate Cleavage frag3 m/z 97 [C5H5N2]⁺ frag6 Loss of Toluene frag4->frag6 - C7H7 frag5->frag3 - CH4

Caption: Predicted ESI-MS/MS fragmentation of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

Based on established fragmentation patterns of related structures, the following key fragment ions are anticipated:

  • The Tropylium Ion (m/z 91): A hallmark of benzyl-containing compounds, the formation of the highly stable tropylium ion through cleavage of the benzyl-oxygen bond is a dominant and expected fragmentation pathway.

  • Loss of Carbon Dioxide (leading to m/z 174): Carbamates are known to readily lose CO2 upon fragmentation.[1] This would result in an ion at m/z 174.

  • Pyrazole Ring Fragments (e.g., m/z 81 and 97): Cleavage of the N-carbamate bond can lead to the formation of a protonated pyrazolyl-methylamine fragment. Subsequent fragmentation of the pyrazole ring itself can occur through the loss of neutral molecules like HCN.[2] The pyrazole ring itself can undergo ring opening and fragmentation, leading to various smaller ions.[2]

  • Benzylic Fragments (e.g., m/z 108): Rearrangement and cleavage can also result in the formation of a benzyloxycarbonylium ion or related species.

Comparative Fragmentation of Amine Protecting Groups

The choice of an amine protecting group has significant implications for both the synthetic strategy and the analytical characterization of the protected molecule. Here, we compare the expected mass spectral fragmentation of the Cbz group with two other ubiquitous protecting groups, Boc and Fmoc.

Protecting GroupStructurePrecursor Ion (M=Protected Amine)Key Fragment Ions/Neutral LossesAnalytical Implications
Benzyl Carbamate (Cbz) Benzyl-O-(C=O)-[M+H]⁺m/z 91 (Tropylium ion), Loss of CO₂, Loss of TolueneThe prominent m/z 91 fragment is highly diagnostic for the presence of the Cbz group.
tert-Butyloxycarbonyl (Boc) (CH₃)₃C-O-(C=O)-[M+H]⁺Loss of isobutylene (56 Da), Loss of CO₂, Loss of t-butanolThe characteristic neutral loss of 56 Da is a strong indicator of a Boc group.[3]
Fluorenylmethyloxycarbonyl (Fmoc) Fluorenyl-CH₂-O-(C=O)-[M+H]⁺m/z 179 (Fluorenylmethyl cation), Loss of CO₂The intense ion at m/z 179 is a clear marker for the Fmoc protecting group.[4]

This comparison highlights that each protecting group yields a distinct and diagnostic set of fragment ions, allowing for their unambiguous identification via MS/MS.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a general framework for the analysis of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate and similar compounds.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • MS1 (Full Scan): Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

  • MS2 (Product Ion Scan): Isolate the protonated molecular ion ([M+H]⁺) in the quadrupole and apply collision energy (typically 10-40 eV) to induce fragmentation. Acquire the product ion spectrum.

The workflow for this analysis can be summarized as follows:

G cluster_workflow LC-MS/MS Experimental Workflow sample_prep Sample Preparation (1 mg/mL stock, dilute to 1-10 µg/mL) lc_separation LC Separation (C18 column, water/acetonitrile gradient with 0.1% formic acid) sample_prep->lc_separation esi_ionization ESI Source (Positive Ion Mode) lc_separation->esi_ionization ms1_scan MS1: Full Scan (Identify [M+H]⁺) esi_ionization->ms1_scan cid_fragmentation Collision Cell (CID) (Isolate [M+H]⁺, apply collision energy) ms1_scan->cid_fragmentation ms2_scan MS2: Product Ion Scan (Detect Fragment Ions) cid_fragmentation->ms2_scan data_analysis Data Analysis (Interpret Fragmentation Pattern) ms2_scan->data_analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The detailed analysis of mass spectrometric fragmentation patterns is an indispensable tool for the structural confirmation of protected amine intermediates in drug discovery and development. This guide provides a predictive framework for the ESI-MS/MS fragmentation of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate, highlighting the formation of diagnostic ions such as the tropylium ion. By comparing its fragmentation with that of Boc- and Fmoc-protected amines, we have demonstrated how MS/MS can be used to readily distinguish between these common protecting groups. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own analytical methods for these and related compounds.

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melting point determination of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate (often an intermediate in kinase inhibitor synthesis) presents a specific physicochemical challenge. As a molecule containing both a thermally sensitive carbamate linkage and a hydrogen-bond-donating pyrazole ring, it is prone to decomposition-induced melting point depression .

This guide objectively compares the three primary methodologies for determining its melting point: Manual Capillary (Thiele Tube) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) . While automated systems are the industry standard for high-throughput QC, this guide argues that DSC is the superior analytical choice for this specific compound during the R&D phase to distinguish true phase transition from thermal degradation.

The Challenge: Why This Compound is Unique

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate combines a Cbz (carboxybenzyl) protecting group with a pyrazole heterocycle .

  • Thermal Instability: Carbamates are known to undergo thermal decarboxylation at elevated temperatures. If the melting point (MP) is high (>150°C), the compound may decompose before or during the melt, leading to a wide, ambiguous range.

  • Lattice Energy: The pyrazole moiety acts as both a hydrogen bond donor (NH) and acceptor (N), often creating a robust crystal lattice that requires higher energy to break, pushing the MP closer to the decomposition temperature (

    
    ).
    

Comparative Analysis of Determination Methods

The following analysis evaluates the performance of three standard methods specifically for Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

Method A: Manual Capillary (Visual/Thiele Tube)
  • Principle: Visual observation of phase change in a glass capillary heated in an oil bath.

  • Performance:

    • Precision: Low (

      
       1.0–2.0°C). Dependent on operator visual acuity.
      
    • Suitability:Poor for this compound. The operator may mistake the "sweating" caused by trace solvent release or initial decomposition for the "onset" of melting.

  • Verdict: Acceptable only for rough estimation or teaching purposes.

Method B: Automated Optoelectronic Detection (e.g., Mettler Toledo/Büchi)
  • Principle: A sensor detects changes in light transmission through the capillary as the sample turns from opaque solid to clear liquid.

  • Performance:

    • Precision: High (

      
       0.2–0.5°C).
      
    • Suitability:Moderate. While precise, these systems rely on a "Clear Point."[1] If the carbamate decomposes and turns dark/brown (charring) rather than clear, the optical sensor may trigger a false endpoint or fail to record the event accurately.

  • Verdict: The standard for QC after the thermal profile is understood.

Method C: Differential Scanning Calorimetry (DSC)
  • Principle: Measures the heat flow difference between the sample and a reference pan as a function of temperature.

  • Performance:

    • Precision: Very High (

      
       0.1°C).
      
    • Suitability:Excellent. DSC separates the endothermic melting peak from the exothermic decomposition baseline. It allows for the determination of the Onest Temperature (

      
      ) , which is the thermodynamically correct melting point, independent of particle size or packing density.
      
  • Verdict: The Gold Standard for characterizing this specific carbamate derivative.

Comparative Data Summary

The table below illustrates the typical divergence in data when analyzing a thermally sensitive carbamate.

FeatureManual Capillary Automated Optoelectronic DSC (Recommended)
Primary Output Melting Range (


)
Clear Point / Meniscus PointOnset Temperature (

) & Enthalpy (

)
Decomposition Handling Subjective (User notes "browning")Error (Sensor blocked by char)Explicit (Exothermic event visible)
Sample Required ~5–10 mg~2–5 mg~1–3 mg
Heating Rate Sensitivity High (Lag time in thermometer)ModerateLow (Calibrated heat flow)
Typical Result (Hypothetical) 128°C – 134°C (Broad)131.5°C (Sharp but potentially late)130.2°C (Precise Onset)

Detailed Experimental Protocol (DSC Method)

To ensure scientific integrity, the following protocol uses DSC to validate the melting point, adhering to USP <891> and ASTM E794 standards.

Phase 1: Sample Preparation
  • Recrystallization: Ensure the Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is recrystallized (typically from Ethanol/Water or Toluene) to remove synthesis byproducts that depress MP.

  • Drying: Dry the sample under vacuum (P < 10 mbar) at 40°C for 24 hours. Rationale: Retained solvent acts as an impurity, artificially lowering the MP.

  • Grinding: Lightly crush the crystals to a fine powder. Rationale: Ensures good thermal contact with the DSC pan.

Phase 2: Instrument Setup (e.g., TA Instruments or PerkinElmer)
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min. Rationale: Prevents oxidative decomposition during heating.
    
  • Pan Selection: Tzero Aluminum Pan (Hermetically sealed with a pinhole). Rationale: The pinhole allows expanding gases from potential decarboxylation to escape without deforming the pan, while maintaining thermal equilibrium.

Phase 3: Measurement Loop
  • Equilibration: Equilibrate at 40°C.

  • Ramp: Heat at 10°C/min to 110°C, then reduce rate to 2°C/min through the expected transition zone (110°C – 160°C).

    • Note: A slower ramp rate (2°C/min) near the melt improves the resolution of

      
      .
      
  • Cooling: Cool back to 40°C at 20°C/min.

  • Re-Heat (Optional): Perform a second heating cycle to check for reversibility. Note: If the compound decomposes, the second cycle will show a different or absent melting peak.

Workflow Visualization

The following diagram outlines the decision logic for selecting the method and the workflow for the recommended DSC path.

MP_Determination_Workflow cluster_legend Key Decision Metric Start Start: Crude Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate Purification Recrystallization (EtOH/Water or Toluene) Start->Purification Drying Vacuum Drying (24h @ 40°C) Purification->Drying Screening Visual Screening (Capillary @ 10°C/min) Drying->Screening Decision Is Decomposition Observed? (Browning/Gas) Screening->Decision Method_Auto Method: Automated Optical (Routine QC) Decision->Method_Auto No (Stable) Method_DSC Method: DSC (R&D / Validation) Decision->Method_DSC Yes (Unstable) Report Final Report: T_onset (Thermodynamic MP) Method_Auto->Report Analysis Analyze Endotherm Onset vs. Exotherm (Decomp) Method_DSC->Analysis Analysis->Report

Figure 1: Decision workflow for selecting the appropriate melting point determination method based on thermal stability observation.

Data Interpretation & Troubleshooting

When analyzing the DSC thermogram for Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate:

  • Sharp Endotherm (Peak Down): This represents the melting event. The Onset Temperature (intersection of the baseline and the leading edge of the peak) is the reported Melting Point.

  • Broad Exotherm (Peak Up) immediately following: This indicates decomposition (likely loss of

    
     from the carbamate).
    
    • Correction: If the decomposition overlaps with the melt, increase the heating rate to 10°C/min to "outrun" the kinetic decomposition, allowing the thermodynamic melting to occur first.

  • Double Peak: Indicates polymorphism. Pyrazoles are notorious for forming different crystal polymorphs. DSC will reveal this as two distinct endotherms, whereas a capillary method will just show a wide, confusing range.

References

  • United States Pharmacopeia (USP). (2023).

  • United States Pharmacopeia (USP). (2023). USP General Chapter <891> Thermal Analysis. USP-NF.

  • ASTM International. (2023).

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.

Sources

crystal structure validation of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Rigorous Validation of the Crystal Structure of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as benzyl N-(1H-pyrazol-3-ylmethyl)carbamate, a potential pharmacophore, rigorous validation of its crystal structure is not merely a procedural step but a fundamental requirement for advancing research and ensuring data integrity. This guide provides an in-depth comparison of robust crystallographic validation methodologies against superficial analyses. We will explore the "why" behind the protocols, grounded in the principles of scientific rigor, and provide detailed, actionable workflows for researchers. This document is intended to serve as a practical guide for ensuring the accuracy and reliability of small-molecule crystal structures, a critical aspect of regulatory submissions and intellectual property protection.

The Imperative of Rigorous Crystal Structure Validation

In the competitive landscape of pharmaceutical development, the crystal structure of a lead compound is its atomic blueprint. It informs structure-activity relationships (SAR), guides lead optimization, and is a critical component of patent applications. An erroneous or poorly validated structure can lead to wasted resources, flawed research directions, and potentially compromise patient safety.

The validation process is a systematic interrogation of the crystallographic data to ensure its internal consistency and chemical sensibility. It is a peer-review-like process, but for the data itself. This guide will use the hypothetical crystal structure of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate as a case study to illustrate these principles.

The Crystallographic Information File (CIF): The Foundation of Validation

The journey of validation begins with the Crystallographic Information File (CIF). This standardized text file format, mandated by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure analysis, from the unit cell dimensions to the atomic coordinates and experimental details. It is the single source of truth for the crystallographic experiment.

A common pitfall is to consider the generation of a CIF as the end of the crystallographic process. In reality, it is the beginning of the validation phase.

The Gold Standard: A Comparative Workflow for Validation

To illustrate the difference between a cursory check and a rigorous validation, let's compare two hypothetical workflows for our compound of interest, benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

Workflow Component Superficial (and Risky) Approach Robust & Recommended Workflow Rationale & Expert Insight
Initial Data Output A CIF is generated from the refinement software.A comprehensive CIF, including the structure factor file, is generated.The structure factor file (FCF) contains the observed and calculated structure factor amplitudes. Its inclusion is crucial for the most thorough validation checks, allowing for an independent verification of the model against the experimental data.
Validation Software Visual inspection of the structure in a molecular viewer.Submission of the CIF to the IUCr's checkCIF/PLATON service.[1][2]checkCIF is a comprehensive, automated service that performs hundreds of checks on the crystallographic data, far exceeding what is possible through manual inspection.[3][4] It is the industry-standard tool for validation.
Interpretation of Results "The structure looks reasonable."Critical analysis of the checkCIF report, paying close attention to ALERTS of level A, B, and C.ALERTS are not necessarily errors but are flags for the crystallographer to investigate. Understanding and addressing these ALERTS is the core of the validation process.[5]
Iterative Refinement The initial structure is accepted without further refinement.The crystallographic model is iteratively refined based on the feedback from the checkCIF report.This may involve correcting the space group, modeling disorder, or adding missing hydrogen atoms. This iterative process significantly improves the quality and accuracy of the final structure.
Final Deposition The CIF is stored locally.The validated CIF is deposited in a public repository like the Cambridge Structural Database (CSD).[6]Deposition ensures the long-term accessibility and citability of the data, contributing to the global scientific record and allowing for independent verification by others.

Experimental Protocol: The checkCIF Validation Workflow

This section provides a step-by-step guide to performing a robust validation of the crystal structure of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate using the checkCIF service.

Objective: To identify and resolve any potential issues in the crystallographic data and model for benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

Materials:

  • A Crystallographic Information File (CIF) for benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

  • The corresponding structure factor file (FCF).

  • A web browser with an internet connection.

Procedure:

  • Navigate to the checkCIF portal: Access the free service provided by the IUCr at [Link].[2]

  • Upload your CIF: Use the "Browse" button to select your CIF for benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

  • Select Validation Type: Choose the "Full publication check" option for the most comprehensive analysis.[1]

  • Submit for Checking: Click the "Send" button to initiate the validation process.

  • Analyze the checkCIF Report: The service will generate a detailed report in HTML or PDF format. This report will contain a list of ALERTS, categorized as A, B, or C in descending order of severity.

  • Address the ALERTS: This is the most critical step. Each ALERT must be carefully investigated. For example:

    • Level A ALERTS: These are the most serious and often point to significant errors in the data or model. Common Level A ALERTS include incorrect space group assignments, inconsistencies in the unit cell parameters, or severe geometric outliers. These must be resolved.

    • Level B ALERTS: These indicate potentially significant issues that require investigation. Examples include unusually high or low displacement parameters (ADPs) or a high R-factor. A justification should be provided if these cannot be resolved.

    • Level C ALERTS: These are generally less severe and may be informational. However, they should still be reviewed to ensure they do not point to any underlying issues.

  • Iterative Refinement: Based on the checkCIF report, return to your crystallographic refinement software (e.g., SHELXL, Olex2) to make necessary corrections. This may involve re-refining the structure with a different space group, modeling disordered atoms, or adding hydrogen atoms to the model.

  • Re-validate: After making corrections, re-submit the updated CIF to checkCIF to ensure that the ALERTS have been resolved.

  • Prepare a Validation Response: For any remaining ALERTS that cannot be resolved, a detailed explanation should be prepared and included in the CIF. This demonstrates to reviewers and future users of the data that these issues have been considered.

  • Finalize and Deposit: Once a satisfactory validation report is obtained (ideally with no Level A or B ALERTS without justification), the CIF should be finalized and deposited in a public database.

Visualizing the Validation Workflow

The following diagram illustrates the iterative and self-validating nature of the robust crystallographic validation workflow.

Crystal Structure Validation Workflow Rigorous Crystal Structure Validation Workflow cluster_0 Data Collection & Initial Model cluster_1 Validation & Refinement Cycle cluster_2 Finalization & Dissemination DataCollection Single Crystal X-ray Diffraction Data Collection StructureSolution Structure Solution & Initial Refinement DataCollection->StructureSolution GenerateCIF Generate CIF & FCF StructureSolution->GenerateCIF CheckCIF Submit to checkCIF/PLATON GenerateCIF->CheckCIF AnalyzeReport Analyze Validation Report (ALERTS A, B, C) CheckCIF->AnalyzeReport Generates RefineModel Iteratively Refine Crystallographic Model AnalyzeReport->RefineModel Informs FinalCIF Final Validated CIF AnalyzeReport->FinalCIF If satisfactory RefineModel->CheckCIF Re-submit Deposition Deposit to CSD/Public Database FinalCIF->Deposition Publication Publication & Further Research Deposition->Publication

Caption: Iterative workflow for robust crystal structure validation.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for determining crystal structures, other techniques can provide complementary information, especially when suitable single crystals cannot be obtained.

Technique Application Strengths Limitations
Powder X-ray Diffraction (PXRD) Analysis of polycrystalline materials.Can identify crystalline phases and determine unit cell parameters.Does not typically provide atomic resolution structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of molecular structure in solution.Provides information on connectivity and stereochemistry.Does not provide information on the packing of molecules in the solid state.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Confirms the molecular formula.Provides no information on the 3D arrangement of atoms.

It is crucial to understand that these techniques are not replacements for single-crystal X-ray diffraction for the purpose of determining a crystal structure. However, they are invaluable for confirming the identity and purity of the bulk material, which is a prerequisite for a meaningful crystallographic study.

Conclusion: A Commitment to Quality

The validation of a crystal structure is not a mere box-ticking exercise. It is a fundamental aspect of scientific integrity that underpins the reliability of subsequent research. By adopting a rigorous and iterative validation workflow centered around tools like checkCIF, researchers can have high confidence in the accuracy of their crystal structures. For a molecule with therapeutic potential like benzyl N-(1H-pyrazol-3-ylmethyl)carbamate, this level of diligence is not just good practice; it is an absolute necessity. The adoption of these principles will ultimately accelerate drug discovery by building on a foundation of high-quality, reliable structural data.

References

  • checkCIF FAQ - IUCr Journals. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • A Study on Single-Crystal Structure Validation with The Program Platon. JETIR, 7(8). [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. [Link]

  • checkCIF - International Union of Crystallography. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 661-672. [Link]

  • PLATON for Windows - School of Chemistry, University of Glasgow. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 2), 661–672. [Link]

  • Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). NIST. [Link]

  • checkCIF data validation tests - IUCr Journals. [Link]

  • Spek, A. L. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 74(12), 1755-1763. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a nitrogen-rich organic building block commonly used in medicinal chemistry. While stable under ambient conditions, its disposal requires strict adherence to Zero-Discharge protocols to prevent aquatic toxicity associated with nitrogen heterocycles (pyrazoles).

The Core Directive:

  • Primary Disposal Method: High-Temperature Incineration.

  • Prohibited: Do NOT dispose of via sink drains or municipal trash.[1]

  • Waste Stream Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Hazard Identification & Chemical Context

To safely dispose of this compound, one must understand its functional components. This molecule combines a Benzyl Carbamate (Cbz) protecting group with a Pyrazole ring.

Functional Group Analysis (The "Why" Behind the Protocol)
ComponentHazard CharacteristicImpact on Disposal
Benzyl Carbamate Combustible; Thermal decomposition releases CO, CO₂, and nitrogen oxides (NOx).Must be incinerated in a scrubber-equipped facility to capture NOx.
Pyrazole Ring Nitrogen-heterocycle; Potential aquatic toxin; May complex with metals.Strict segregation from heavy metal waste to prevent catalytic decomposition or explosive complex formation.
Physical State Solid (Powder/Crystal).Dust Hazard: Requires HEPA filtration during transfer to waste containers.

GHS Classification (Derived from Functional Analogs):

  • Warning: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Environmental: H402/H412 (Harmful to aquatic life).

Pre-Disposal Handling & Stabilization

Before moving material to the central waste area, stabilize the compound at the bench level.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).

B. Spill Management (Immediate Action)

If the compound is spilled prior to disposal:

  • Dry Spill: Do not sweep dry dust (aerosol risk). Cover with a damp paper towel or use a HEPA vacuum.

  • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible organic loading).

  • Decontamination: Wipe surface with 10% bleach solution followed by water to degrade trace pyrazole residues.

Disposal Workflows: Step-by-Step

Scenario A: Solid Waste (Expired/Excess Substance)

Objective: Containment of dust and prevention of leachate.

  • Primary Containment: Transfer the solid substance into a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate.

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Constituents: 100% Organic Solid.

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent cross-reactivity in solvent drums.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste Stream.[3]

    • If Methanol/Ethyl Acetate/DMF: Use Non-Halogenated Waste Stream.

  • pH Check (Critical): Check the pH of the solution.

    • Why? Carbamates can hydrolyze in strong acid/base, releasing benzyl alcohol and amines, potentially pressurizing the drum.

    • Action: Neutralize to pH 6–8 before adding to the waste carboy.

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric acid, Peroxides). Pyrazoles can form unstable nitro-compounds under vigorous nitrating conditions.

Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision tree for disposing of Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate to ensure compliance with RCRA and local EHS standards.

DisposalWorkflow Start Waste Generation: Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag in Polyethylene (Prevent Dust) Solid->Bagging ContainerSolid Place in Wide-Mouth HDPE Jar Bagging->ContainerSolid LabelSolid Label: 'Non-Halogenated Solid' (Toxic/Irritant) ContainerSolid->LabelSolid Storage Satellite Accumulation Area (Max 3 Days once full) LabelSolid->Storage SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo No Halogens Neutralize Verify pH 6-8 (Prevent Hydrolysis) Halo->Neutralize NonHalo->Neutralize WasteTag Apply Hazardous Waste Tag (List all constituents) Neutralize->WasteTag WasteTag->Storage FinalDisp EHS Pickup -> Incineration Storage->FinalDisp

Figure 1: Operational decision tree for the segregation and packaging of carbamate/pyrazole waste streams.

Regulatory & Compliance (RCRA/EPA Context)

In the United States, this compound falls under the "Cradle-to-Grave" responsibility.

  • RCRA Classification: While not explicitly P-listed or U-listed by specific CAS, it is regulated as a Characteristic Waste (Ignitable/Toxic) depending on the solvent matrix.

  • Empty Containers:

    • Containers that held this compound are considered "RCRA Empty" only after triple rinsing with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

    • Rinsate Disposal: The rinsate must be collected and treated as hazardous liquid waste (Scenario B above). It cannot be poured down the drain.[1][2]

References

  • Fisher Scientific. (2025). Safety Data Sheet: Benzyl Carbamate. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: General Organic Carbamates. Retrieved from

  • University of Pennsylvania EHRS. (2025). Guidelines for Segregating and Combining Chemical Wastes. Retrieved from

  • National Institutes of Health (NIH). (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.